Roxindole

Catalog No.
S541866
CAS No.
112192-04-8
M.F
C23H26N2O
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roxindole

CAS Number

112192-04-8

Product Name

Roxindole

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2

InChI Key

HGEYJZMMUGWEOT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl)-1H-indol-5-ol, 5-hydroxy-3-(4-(4-phenyl-1,2,3,6-tetrahydropyidyl)-1-butyl)-1-indole mesylate, EMD 49980, EMD-49980, roxindol, roxindole, roxindole hydrochloride, roxindole mesylate, roxindole monohydrochloride

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O

The exact mass of the compound Roxindole is 346.2045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

roxindole EMD 49980 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Visualizing the Mechanism of Action

The following diagram illustrates the key molecular interactions of Roxindole and their net effects on neuronal signaling, integrating its multi-target mechanism.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron This compound This compound DA_AutoR D2 Autoreceptor This compound->DA_AutoR  Agonism 5 5 This compound->5 Post_5HT1A Post-synaptic 5-HT1A Receptor This compound->Post_5HT1A  Agonism Post_D2 Post-synaptic D2 Receptor This compound->Post_D2  Partial Agonism DA_Synthesis Dopamine Synthesis NetEffect Net Effect: Reduced Dopaminergic Activity Enhanced Serotonergic Activity DA_Release Vesicular Release DA_AutoR->DA_Synthesis Inhibits DA_AutoR->DA_Release Inhibits HT_Transporter  Inhibition

This multi-target action explains its clinical trajectory: its dopamine autoreceptor agonism likely underpinned its modest antipsychotic effect, while its serotonin reuptake inhibition and 5-HT1A agonism are associated with its promising antidepressant and anxiolytic activities [1].

Quantitative Receptor Affinity Profile

For research and development purposes, the binding affinity of this compound for its key targets is summarized in the table below. The data, primarily from human cloned receptors, is presented as pKi values, where a higher number indicates stronger binding.

Target Affinity (pKi) Action
5-HT1A Receptor 9.42 [2] Agonist [1] [2]
Dopamine D3 Receptor 8.93 [2] Partial Agonist [1]
Dopamine D2 Receptor 8.55 [2] Partial Agonist (preferentially at autoreceptors) [1]
Dopamine D4 Receptor 8.23 [2] Partial Agonist [1]
5-HT Transporter (SERT) ~8.15 (IC₅₀ = 1.4 nM) [1] Inhibitor [1]
5-HT1D Receptor 7.05 [2] Agonist [1]
5-HT1B Receptor 6.00 [2] Agonist [1]

Key Experimental Findings & Methods

The profile of this compound was established through standard preclinical in vitro and in vivo assays.

  • In Vitro Binding and Uptake Inhibition: Receptor affinity (pKi) was determined using cells expressing human cloned receptors to measure compound binding [2]. Serotonin reuptake inhibition (IC₅₀) was assessed in synaptosomal preparations, showing potent activity with an IC₅₀ of 1.4 nM [1].

  • In Vivo Behavioral Models: this compound's functional effects were confirmed in rodent models. It inhibited apomorphine-induced climbing in mice and stereotyped behavior in rats, indicating central dopamine autoreceptor activation [3]. It also blocked behavioral effects induced by the 5-HT1A agonist 8-OH-DPAT, confirming its serotonergic activity in vivo [3].

Development Status and Relevance

According to a recent list of investigational drugs, this compound is classified as "Discontinued" for the development of obsessive-compulsive disorder and is not currently an approved medication [4]. Its mechanism remains a valuable blueprint for targeting multiple monoaminergic systems, particularly the combination of presynaptic dopamine modulation and serotonergic enhancement.

References

Primary Research Applications and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Roxindole is studied mainly for its potential antidepressant and antipsychotic properties. The table below details its core mechanisms and research status.

Research Application Primary Mechanisms of Action Key Research Findings Current Research Status
Major Depression [1] [2] Dopamine D2 autoreceptor agonist; 5-HT1A receptor agonist; Serotonin (5-HT) reuptake inhibitor [1] [3] In an open-label clinical trial (12 patients), 15 mg/day for 28 days led to a ≥50% reduction in HAMD-17 scores for 8 patients; onset of action was rapid (1-2 weeks) [1]. Investigated in clinical trials (1990s); supported by open-label data; requires confirmation with larger controlled studies [1].
Schizophrenia [4] [5] Presynaptic dopamine autoreceptor agonist; modulates dopamine release [5] [3] Early open studies showed limited antipsychotic efficacy but revealed a notable antidepressant effect and a virtual absence of extrapyramidal side effects [5]. Early clinical studies (1990s) did not demonstrate strong expected antipsychotic efficacy, leading to a pivot towards research in depression [4] [5].

The following diagram illustrates the proposed dual pathway through which this compound exerts its potential antidepressant effects, based on its known pharmacology.

G cluster_dopamine Dopamine System cluster_serotonin Serotonin System This compound This compound D2_Auto Stimulates D2 autoreceptors This compound->D2_Auto S1A 5-HT1A Receptor Activation This compound->S1A Reuptake_Inhibit Serotonin Reuptake Inhibition This compound->Reuptake_Inhibit Reduced_Release Reduced Dopamine Release D2_Auto->Reduced_Release Normalized_Activity Normalized Dopaminergic Activity Reduced_Release->Normalized_Activity Proposed Mechanism Antidepressant_Effects Antidepressant_Effects Normalized_Activity->Antidepressant_Effects Increased_5HT Increased Serotonergic Activity S1A->Increased_5HT Reuptake_Inhibit->Increased_5HT Increased_5HT->Antidepressant_Effects

Key Experimental Data and Protocols

To help you evaluate and potentially apply these findings, here is a summary of quantitative data and methodologies from key studies.

Experimental Model Key Measured Outcomes Dosage & Administration

| Clinical Trial (Depression) [1] | Primary Endpoint: HAMD-17 total score reduction. Secondary: Onset of action, remission rate (HAMD-17 < 8). | 15 mg per day, oral, fixed dose for 28 days. | | Animal Behavioral Studies [3] [2] | Locomotion: Spontaneous motility (rat). Antagonism: Amphetamine-induced hyperlocomotion, Apomorphine-induced climbing (mouse) & stereotypy (rat). Catalepsy Test: Liability to induce motor impairment. Forced Swim Test (FST): Immobility time as depression model. | 0.0625 - 3 mg/kg, subcutaneous (s.c.) in rats and mice. ED50 for apomorphine climbing inhibition: 1.4 mg/kg s.c. (mouse). | | Endocrine Profiling (Human) [6] | Plasma levels of Growth Hormone (GH), Prolactin, ACTH, and Cortisol. | 1 mg, single dose, administered at 9:00 AM with blood samples every 30 min for 4 hours. | | Neurotoxicity Profiling [7] | Formation of pyridinium metabolites (ROX+), Striatal dopamine depletion, Monoamine oxidase (MAO) substrate activity. | High subcutaneous doses (e.g., 95.2 mg/kg) in mice; in vitro assays with MAO from mouse, monkey, and human brain. |

Research Significance and Safety Profile

A key advantage of this compound in research is its distinctive safety and neuroendocrine profile:

  • Favorable Side Effect Profile: Unlike typical antipsychotics, this compound does not induce catalepsy in rodents, suggesting a low potential for extrapyramidal side effects (EPS) in humans [3] [2]. Clinical reports confirm it is nearly devoid of side effects [6].
  • Neuroendocrine Effects: In human studies, a single 1 mg dose of this compound significantly facilitated growth hormone secretion and potently inhibited prolactin release, confirming its central dopaminergic activity [6]. It had no effect on ACTH or cortisol [6].
  • Absence of Neurotoxicity: Crucially, studies confirmed that this compound, despite its structural analogy to MPTP, does not form MPTP-like neurotoxic metabolites. It does not serve as a substrate for MAO enzymes and does not cause long-term depletion of striatal dopamine [7].

References

Roxindole Receptor Affinity & Functional Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Subtype Affinity (pKi) Functional Activity Agonist Efficacy (Emax) Potency (pEC50)
5-HT1A 9.42 [1] [2] Partial Agonist [1] [2] 59.6% (relative to 5-HT) [1] [2] Not specified
5-HT1D 7.05 [1] [2] Weak Agonist [1] [2] 13.7% [1] [2] Not specified
5-HT1B 6.00 [1] [2] Weak Agonist [1] [2] 27.1% [1] [2] Not specified
D3 8.93 [1] [2] Partial Agonist [1] [2] 30.0% (relative to dopamine) [1] [2] 9.23 [1] [2]
D2 (short isoform) 8.55 [1] [2] Weak Agonist / Functional Antagonist [1] [2] 10.5% [1] [2] 7.88 [1] [2]
D4 (4-repeat isoform) 8.23 [1] [2] Partial Agonist [1] [2] 35.1% [1] [2] 7.69 [1] [2]

Note: pKi and pEC50 are logarithmic measures. A higher value indicates greater affinity or potency. Emax is the maximum effect achievable, expressed as a percentage of the effect of the full natural agonist (Serotonin for 5-HT receptors, Dopamine for DA receptors).

Experimental Protocols for Key Data

The primary data on roxindole's receptor binding and functional activity were obtained using standard, rigorous in vitro pharmacological techniques.

  • Receptor Binding Affinity (pKi) Experiments: The affinity of this compound for various cloned human dopamine and serotonin receptors was determined using radioligand competition binding assays [1] [2]. In this protocol:

    • Cell membranes expressing the recombinant human receptor of interest are incubated with a known concentration of a radioactive ligand that specifically binds to that receptor.
    • The ability of different concentrations of this compound to displace the binding of this radioactive ligand is measured.
    • The data are analyzed to calculate the inhibition constant (Ki), which is converted to its negative logarithm (pKi) to indicate binding affinity.
  • Functional Agonist Efficacy ([³⁵S]GTPγS Binding) Experiments: The functional activity of this compound was determined using the [³⁵S]GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate) binding assay [1] [2]. This method measures receptor activation through the following steps:

    • Membranes from cells expressing the target receptor are incubated with this compound.
    • The assay mixture includes [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
    • Upon receptor activation by an agonist, the associated G-protein binds the [³⁵S]GTPγS, and this binding is quantified by measuring radioactivity.
    • The concentration-response curve generated yields the pEC50 (potency) and Emax (intrinsic efficacy) values, indicating how effective this compound is at activating the receptor compared to a full agonist like dopamine or serotonin.
  • Functional Antagonism at D2 Receptors: this compound's action as a functional antagonist at D2 receptors was demonstrated by its ability to potently block dopamine-stimulated [³⁵S]GTPγS binding [1] [2]. This confirms that while it has very weak agonist activity at this receptor, it can effectively prevent the native neurotransmitter dopamine from activating it.

Signaling Pathway Overview

This compound's primary proposed mechanism of antidepressant action involves the combined activation of 5-HT1A and dopamine D3/D2 autoreceptors. The following diagram illustrates this core signaling pathway and its net effects on neuronal activity.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron This compound This compound PreSynaptic This compound binds to: • 5-HT1A Receptor (Autoreceptor) • D2/D3 Autoreceptor This compound->PreSynaptic PostSynaptic This compound binds to: • 5-HT1A Receptor • D3 Receptor This compound->PostSynaptic PreEffect Inhibits serotonin & dopamine release PreSynaptic->PreEffect Activates PostEffect Modulates neuronal firing & downstream signaling (e.g., MEK/MAPK) PostSynaptic->PostEffect Partial Activation NetEffect Net Effect: Potential Antidepressant Action PreEffect->NetEffect Contributes to PostEffect->NetEffect Contributes to

This compound's proposed antidepressant mechanism involves modulation of serotonin and dopamine release and signaling via key receptor targets [1] [3] [4].

Activation of presynaptic 5-HT1A and D2/D3 autoreceptors inhibits the release of serotonin and dopamine, respectively, reducing overall neurotransmitter output [1] [3]. This action is complemented by postsynaptic effects. Serotonin 5-HT1A receptors are typically coupled to Gi/o proteins, and their activation can lead to inhibition of adenylyl cyclase, a reduction in cAMP production, and modulation of ion channels (e.g., opening of K+ channels leading to hyperpolarization) [4]. Dopamine D3 receptors also primarily signal through Gi/o proteins, inhibiting adenylyl cyclase [1]. Stimulation of these receptors can subsequently influence downstream signaling cascades like the MEK/MAPK and PI3K/AKT pathways, which are involved in cell survival, neuroplasticity, and apoptosis [4].

Clinical and Developmental Context

This compound has been investigated for several psychiatric indications based on its unique receptor profile.

  • Therapeutic Indications: It has been studied in clinical trials for major depressive disorder, where an open-label study showed rapid antidepressant effects [5]. It has also been evaluated for both positive and negative symptoms of schizophrenia [6] [3] and other behavioral disorders [7].
  • Mechanism of Antidepressant Action: Its potential antidepressant properties are attributed to a combined mechanism: agonism at 5-HT1A receptors and agonism at dopamine D3 (and potentially D4) receptors, along with inhibition of serotonin reuptake [1] [5]. The D2 autoreceptor agonism is thought to reduce dopamine release, which may contribute to its effects in schizophrenia [3].
  • Development Status: Despite reaching Phase 3 clinical trials for conditions like major depression, obsessive-compulsive disorder, and panic disorder, this compound's development appears to have been discontinued [7].

References

roxindole pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Receptor Profile

Roxindole is a dopaminergic and serotonergic agent. The table below summarizes its affinity (pKi) and efficacy at various human receptors, based on a study of the recombinant receptors [1].

Receptor Affinity (pKi) Agonist Efficacy (Emax, % relative to native agonist)
5-HT1A 9.42 59.6% (Partial Agonist)
Dopamine D3 8.93 30.0% (Partial Agonist)
Dopamine D2 8.55 10.5% (Weak Partial Agonist)
Dopamine D4 8.23 35.1% (Partial Agonist)
5-HT1D 7.05 13.7% (Weak Agonist)
5-HT1B 6.00 27.1% (Weak Agonist)

This compound also acts as a serotonin reuptake inhibitor (IC₅₀ = 1.4 nM) and has been reported to act as a 5-HT2A receptor antagonist [2] [3].

This receptor profile is visualized in the following diagram, which shows this compound's primary mechanisms and their functional consequences.

This compound's primary mechanisms of action and associated clinical effects.

Clinical Development and Applications

This compound was originally developed for schizophrenia, but its antipsychotic efficacy in trials was only modest [2]. It was unexpectedly found to produce potent and rapid antidepressant and anxiolytic effects, leading to its further investigation for the treatment of major depression, obsessive-compulsive disorder, and panic disorder [2] [4]. It has also been studied for Parkinson's disease and prolactinoma [2]. The drug has been discontinued in Phase 3 clinical trials and was never marketed [2] [4].

References

Experimental Evidence on Roxindole and MAO

Author: Smolecule Technical Support Team. Date: February 2026

A 1994 comparative study directly investigated the interaction of roxindole with brain monoamine oxidases. The table below summarizes the key experimental findings and methodologies from this research [1]:

Experimental Aspect Findings for this compound Methodology Description
MAO as Substrate Failed to serve as a substrate for MAO from mouse, monkey, and human brain. In vitro enzyme assays using MAO from brain tissues of different species.
Toxic Metabolite Formation No MAO-derived oxidation product (ROX+) detected in mouse striatum. Analysis of mouse striatal tissue after high subcutaneous doses of this compound.
Neurotoxic Effect No long-term striatal dopamine depletions observed. Mice were treated with multiple high doses (95.2 mg/kg, subcutaneously); striatal dopamine levels were measured long-term.
Dopamine Release ROX+ did not induce release of previously accumulated 3H-dopamine. In vitro assay using mouse striatal slices to measure 3H-dopamine release.
Acute Behavioral & Neurochemical Impact ROX+ failed to alter striatal biogenic amine levels or gross behavior at doses up to 100 mg/kg. In vivo observation and measurement of amine levels in mice after subcutaneous administration of ROX+.

The study concluded that "no MPTP-like neurotoxic metabolites are formed from this compound in vivo" and that neurotoxic effects from any minimally formed metabolites are "highly unlikely" [1].

This compound's Known Mechanism of Action

Scientific literature classifies this compound as a dopamine receptor agonist [2]. This means it works by directly stimulating dopamine receptors, a mechanism fundamentally different from MAO inhibitors, which work by blocking the enzyme that breaks down neurotransmitters.

Context: Monoamine Oxidase Inhibitors (MAOIs)

To understand the significance of the findings on this compound, it helps to know what MAO inhibitors are and how they work.

  • Function of MAO Enzymes: Monoamine oxidases (MAOs) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. This metabolism produces aldehydes, ammonium, and hydrogen peroxide (H₂O₂) as byproducts [3] [4].
  • Mechanism of MAO Inhibitors: MAO inhibitors (MAOIs) work by blocking this enzymatic activity. This leads to:
    • Increased neurotransmitter levels in the brain, which is the basis for their use in treating depression and Parkinson's disease [5] [4].
    • Reduced production of reactive oxygen species (like H₂O₂), which may contribute to neuroprotective effects [4].
  • Clinical Use and Drawbacks: Although effective, classical, non-selective MAOIs are often not the first treatment choice due to the risk of a hypertensive crisis (the "cheese reaction") if patients consume tyramine-rich foods, as tyramine metabolism is also blocked by MAO-A inhibition [5] [3].

The following diagram illustrates the mechanism of MAO enzymes and how inhibitors affect this process:

G MAO MAO Enzyme Products Aldehyde + NH₄⁺ + H₂O₂ MAO->Products Amine Monoamine Neurotransmitter Amine->MAO  Oxidative Deamination MAOI MAOI Inhibitor Inhibitor Inhibition Inhibition Inhibitor->Inhibition Binds to MAO Inhibition->MAO Blocks Activity

MAO Enzyme Mechanism and Inhibition: MAO breaks down neurotransmitters, producing potentially harmful byproducts. MAO inhibitors block this process, increasing neurotransmitter levels.

References

Proposed Mechanism of Action in Schizophrenia

Author: Smolecule Technical Support Team. Date: February 2026

Roxindole's mechanism is best understood through its multifaceted interaction with key neurotransmitter systems. The table below summarizes its primary molecular targets and the proposed therapeutic consequences.

Molecular Target Affinity/Efficacy Proposed Therapeutic Consequence in Schizophrenia
Dopamine D2-like Autoreceptors High affinity; partial agonist efficacy at D3 > D4 > D2 [1]. Reduction of dopamine synthesis and release, potentially mitigating psychotic symptoms without complete blockade of postsynaptic receptors [2] [3].
Serotonin 5-HT1A Receptors High affinity (pKi = 9.42); partial agonist (Emax = 59.6%) [1]. Potential improvement of negative symptoms and mood, with possible reduction of extrapyramidal side effects [4].
Serotonin Reuptake Site Inhibits serotonin reuptake [4]. Potential mitigation of negative symptoms and depressive symptoms often associated with schizophrenia [4].

Key Experimental Findings and Clinical Evidence

The theoretical mechanism of this compound is supported by specific pre-clinical and clinical data. The following table outlines the core experimental findings.

Study Type Key Findings
In Vivo Neuropharmacology Reduced amphetamine-induced hyperlocomotion and apomorphine-induced stereotypy; did not induce catalepsy, suggesting a low potential for extrapyramidal side effects [2].
Receptor Binding & Signaling Exhibited a 20-fold higher potency in stimulating GTPγS binding at human D3 receptors compared to D2 receptors, indicating a strong functional preference for the D3 subtype [1].
Clinical Trials (Open-Label) In schizophrenic patients with predominantly negative symptoms, treatment led to a moderate but significant ~20% reduction in scores on the Scale for the Assessment of Negative Symptoms [5].
Neuroendocrine Profiling Subchronic treatment in schizophrenic patients significantly reduced basal and TRH-stimulated prolactin secretion, providing direct in vivo evidence of its dopaminergic activity in humans [4].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for two critical experiments that characterize this compound's action.

[35S]GTPγS Binding Assay for Receptor Efficacy

This functional assay measures G-protein activation to determine if a compound is an agonist or antagonist.

  • Objective: To determine the agonist efficacy and potency of this compound at recombinant human dopamine and serotonin receptors [1].
  • Key Steps:
    • Membrane Preparation: Harvest cells expressing the recombinant receptor of interest (e.g., hD2, hD3, hD4, h5-HT1A).
    • Assay Incubation: Incubate membranes with a range of this compound concentrations in assay buffer containing GDP and a fixed, low concentration of [35S]GTPγS.
    • Signal Measurement: Filter the membranes to trap the bound [35S]GTPγS, and quantify radioactivity using a scintillation counter.
    • Data Analysis: Plot concentration-response curves to calculate the half-maximal effective concentration (EC50) and the maximal effect (Emax), expressed as a percentage of the response elicited by a full agonist like dopamine or serotonin.
Neuroendocrine Challenge Test

This clinical protocol assesses the impact of a drug on the hypothalamic-pituitary system as an in vivo measure of its neurochemical activity.

  • Objective: To evaluate the dopaminergic and serotonergic effects of this compound in patients via its influence on anterior pituitary hormone secretion [4].
  • Key Steps:
    • Subject & Design: Patients (e.g., diagnosed with schizophrenia) receive subchronic treatment with this compound for a defined period (e.g., 28 days).
    • Blood Sampling: Collect blood samples at baseline and after treatment to measure basal levels of hormones like prolactin, growth hormone (GH), and thyroid-stimulating hormone (TSH).
    • Stimulation Test: Perform a Thyrotropin-Releasing Hormone (TRH) challenge test. Administer TRH and measure the subsequent release of prolactin and TSH.
    • Data Analysis: Compare hormone levels pre- and post-treatment. A significant reduction in prolactin secretion, for example, indicates heightened dopaminergic tone at pituitary D2 receptors.

This compound's Proposed Signaling Pathway

The following diagram synthesizes this compound's core mechanism of action based on the available research, illustrating its potential to modulate dopamine and serotonin systems.

G cluster_dopamine Dopamine System cluster_serotonin Serotonin System This compound This compound PresynapticD2 Presynaptic Dopamine Autoreceptor (Preferentially D3) This compound->PresynapticD2 PostsynapticD2 Postsynaptic Dopamine D2 Receptor This compound->PostsynapticD2 Weak Partial Agonism Serotonin1A Serotonin 5-HT1A Receptor This compound->Serotonin1A Reuptake Serotonin Reuptake Inhibition This compound->Reuptake DA_Release Reduced Dopamine Synthesis & Release PresynapticD2->DA_Release PositiveSymptoms Potential Mitigation of Positive Symptoms DA_Release->PositiveSymptoms NegativeSymptoms Potential Improvement of Negative Symptoms Serotonin1A->NegativeSymptoms LowEPS Proposed Low Extrapyramidal Side Effects Serotonin1A->LowEPS Reuptake->NegativeSymptoms

This model illustrates this compound's dual-pathway approach, primarily targeting presynaptic receptors to modulate neurotransmitter release.

Conclusion

This compound represents a distinct approach to antipsychotic drug development through its primary action as a dopamine autoreceptor agonist. Its unique pharmacological profile—combining preferential D3 autoreceptor activation, weak postsynaptic D2 activity, and 5-HT1A agonism—provided a mechanistic rationale for improving negative symptoms with a potentially superior side-effect profile.

Most clinical data comes from the 1990s, and its development appears to have halted. However, it remains a compound of significant research interest for validating the autoreceptor agonist mechanism.

References

roxindole indole derivative psychotropic agent

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pharmacology & Mechanism of Action

Roxindole exhibits a complex polypharmacology, primarily targeting monoaminergic systems. Its key mechanistic activities are quantified in the table below.

Pharmacological Action Target Receptors/Proteins Experimental Activity / Notes
Receptor Agonism Dopamine D2 receptor [1] Primary target; acts as a preferential autoreceptor agonist [1].
Dopamine D3 receptor [1] Partial agonist [1].
Dopamine D4 receptor [1] Partial agonist [1].
Serotonin 5-HT1A receptor [1] Agonist [1].
Enzyme Inhibition Serotonin Transporter (SERT) [1] IC₅₀ = 1.4 nM (potent inhibitor) [1].
Other Activities Serotonin 5-HT2A receptor [1] Reported antagonist activity [1].

This multifaceted profile is central to its proposed therapeutic effects. The diagram below illustrates the proposed signaling pathways and neuronal interactions through which this compound exerts its effects.

G cluster_pre Presynaptic Neuron This compound This compound DA_Auto Dopamine D₂/D₃ Autoreceptor This compound->DA_Auto Agonism SERT Serotonin Transporter (SERT) This compound->SERT Inhibits PostSynaptic5HT1A Post-synaptic 5-HT₁A Receptor This compound->PostSynaptic5HT1A Agonism DA_Synthesis Dopamine Synthesis & Release DA_Auto->DA_Synthesis Inhibits TherapeuticEffects Therapeutic Effects: • Antidepressant • Anxiolytic • Antipsychotic DA_Synthesis->TherapeuticEffects Serotonin_Uptake Serotonin Reuptake Serotonin_Uptake->TherapeuticEffects SERT->Serotonin_Uptake Blocks PostSynaptic5HT1A->TherapeuticEffects

> this compound's proposed mechanism involves agonism at dopamine autoreceptors to reduce dopamine release, inhibition of serotonin reuptake via SERT, and agonism at post-synaptic 5-HT1A receptors, collectively contributing to its therapeutic effects [1].

Experimental & Safety Profiles

Neurotoxic Metabolite Profile A critical safety study compared this compound with the neurotoxin MPTP. Unlike MPTP, this compound did not serve as a substrate for monoamine oxidases (MAO) from mouse, monkey, or human brain in vitro. Consequently, the putative neurotoxic pyridinium metabolite (ROX+) was not detected in mouse striatum after high doses. The study concluded that no MPTP-like neurotoxic metabolites are formed from this compound *in vivo*, indicating a favorable neurotoxicological profile [2].

Key Synthetic Protocols Two efficient synthetic routes for this compound have been published:

  • Phase-Transfer Catalyzed Reaction: A key step involves the phase-transfer catalyzed reaction of γ-butyrolactone with 5-methoxyindole, directly yielding the indolylbutyric acid derivative in one step [3].
  • Grignard Addition Approach: A concise approach uses the addition of succinic anhydride to the Grignard derivative of commercially available 5-methoxyindole as a key step [4].

Research Significance and Context

The investigation of this compound highlights the importance of the indole scaffold in psychotropic drug discovery [5] [6] [7]. Although this compound itself was never marketed, its clinical findings contributed to the understanding that dopamine autoreceptor agonists and multimodal serotonergic-dopaminergic drugs represent valid strategies for treating mood and anxiety disorders, potentially offering alternatives to classical antipsychotics and antidepressants [1].

References

Roxindole in Animal Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Neuropharmacological Profile

Roxindole (EMD 49,980) is a psychopharmacological agent investigated for its potential in treating schizophrenia and depression [1]. Its mechanism of action is complex, functioning primarily as a dopamine D2 autoreceptor agonist [2]. This action inhibits dopamine release and synthesis, leading to a reduction in dopamine-mediated behaviors [3]. Beyond its dopaminergic activity, this compound also exhibits significant serotonin-1A (5-HT1A) receptor agonistic properties and has been shown to act as a 5-hydroxytryptamine (5-HT) reuptake inhibitor [4] [2]. This multi-receptor profile contributes to its unique behavioral effects and distinguishes it from both typical and atypical antipsychotics.

Receptor Pharmacology and Signaling

The efficacy of this compound is attributed to its combination of partial agonism/antagonism at D2 receptors and serotonin 5-HT1A receptors [5]. As a dopamine D2 autoreceptor agonist, it demonstrates a high selectivity for presynaptic receptors, which allows it to modulate dopamine pathways without inducing the strong postsynaptic stimulation or catalepsy associated with typical antipsychotics [2]. The table below summarizes its receptor activities.

Table 1: Documented Receptor Profile of this compound

Receptor / Target Documented Action Key Experimental Findings
Dopamine D2 Autoreceptor Agonist [2] Inhibits apomorphine-induced climbing and stereotypy; inhibits conditioned avoidance response; decreases spontaneous motility [2] [3].
Serotonin 5-HT1A Receptor Agonist [4] [2] Generalizes to discriminative stimuli elicited by PD128,907 and 7-OH-DPAT; this effect is blocked by the 5-HT1A antagonist WAY100,635 [4].
Serotonin Transporter (SERT) Reuptake Inhibitor [2] Exhibits 5-hydroxytryptamine reuptake-inhibiting properties.

The following diagram illustrates the documented signaling pathways influenced by this compound's receptor activity.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound D2_Auto Dopamine D2 Autoreceptor This compound->D2_Auto Agonism FiveHT1A_Auto Serotonin 5-HT1A Autoreceptor This compound->FiveHT1A_Auto Agonism D2_Post Dopamine D2 Receptor This compound->D2_Post Weak/Partial Agonism FiveHT1A_Post Serotonin 5-HT1A Receptor This compound->FiveHT1A_Post Agonism SERT Serotonin Transporter (SERT) This compound->SERT Inhibition Reduced DA Synthesis &\nRelease Reduced DA Synthesis & Release D2_Auto->Reduced DA Synthesis &\nRelease Reduced 5-HT Synthesis &\nRelease Reduced 5-HT Synthesis & Release FiveHT1A_Auto->Reduced 5-HT Synthesis &\nRelease Increased Synaptic 5-HT Increased Synaptic 5-HT SERT->Increased Synaptic 5-HT

Quantitative Dosing Data from Animal Studies

The effective dose of this compound varies significantly depending on the specific animal model and behavioral test being conducted. The following table consolidates quantitative dosing data from key rodent studies.

Table 2: Documented Dosing of this compound in Animal Behavioral Models

Experimental Model Species Route Effective Dose (ED₅₀ or Threshold) Observed Effect
Apomorphine-induced Climbing Mouse s.c. 1.4 mg/kg (ED₅₀) [2] Inhibition of climbing behavior.
Apomorphine-induced Stereotypy Rat s.c. 0.65 mg/kg (ED₅₀) [2] Inhibition of stereotyped behavior.
Conditioned Avoidance Response Rat s.c. 1.5 mg/kg (ED₅₀) [2] Inhibition of avoidance response.
Spontaneous Locomotor Activity Rat s.c. 0.0625 mg/kg (Threshold) [2] Decrease in motility.
Reserpine-induced Akinesia Rat s.c. 0.25 mg/kg (Threshold) [2] [3] Partial reversal of hypomotility.
Forced Swimming Test Rat s.c. Data missing Reduced immobility time (antidepressant-like effect) [3].
Drug Discrimination (vs. PD128,907) Rat s.c. 2.5 mg/kg (ED₅₀) [4] Full generalization to discriminative stimulus.

Detailed Experimental Protocols

Below are detailed methodologies for key behavioral experiments used to characterize this compound.

Protocol: Inhibition of Apomorphine-Induced Stereotypy in Rats
  • Objective: To assess the pre-synaptic dopamine D2 autoreceptor agonist activity of this compound in vivo.
  • Animals: Male Wistar or Sprague-Dawley rats.
  • Drug Preparation:
    • Test compound: this compound, dissolved in saline or vehicle. Administered subcutaneously (s.c.).
    • Challenge compound: Apomorphine hydrochloride, dissolved in saline. Administered subcutaneously.
  • Procedure:
    • Administer this compound or vehicle to the experimental groups.
    • After a pre-treatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 0.5-1.0 mg/kg).
    • Immediately after apomorphine injection, place rats individually in observation cages.
    • Score stereotyped behaviors (sniffing, licking, gnawing) using a standardized rating scale every 5-10 minutes for a defined period (e.g., 60 minutes).
    • Calculate the total stereotypy score for each animal.
  • Data Analysis: The ED₅₀ (dose that inhibits 50% of the apomorphine-induced response) is calculated from dose-response curves. This compound has shown an ED₅₀ of 0.65 mg/kg s.c. in this paradigm [2].
Protocol: Forced Swimming Test in Rats
  • Objective: To evaluate the potential antidepressant-like activity of this compound.
  • Animals: Male rats (e.g., Wistar or Sprague-Dawley).
  • Drug Preparation: this compound, dissolved in saline or vehicle. Administered subcutaneously.
  • Procedure:
    • Pre-test (15 min): Place rats individually in cylindrical containers filled with water (e.g., 25°C) for 15 minutes. Remove, dry, and return to their home cages.
    • Test session (5 min): 24 hours after the pre-test, administer this compound or vehicle. After the appropriate pre-treatment time (e.g., 60 minutes), place the rats back in the water for a 5-minute test session.
    • Record the test session. A trained observer, blind to the treatment, scores the total time the animal spends immobile (making only movements necessary to keep its head above water).
  • Data Analysis: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect. This compound has been demonstrated to reduce immobility time in this test [3].

The experimental workflow for these key behavioral assays is summarized in the following diagram.

G cluster_stereotypy Stereotypy Inhibition Assay cluster_fst Forced Swimming Test Start Start S1 Administer this compound or Vehicle (s.c.) Start->S1 F1 Pre-test Session (15 min in water) Start->F1 S2 Pre-treatment Incubation (e.g., 30-60 min) S1->S2 S3 Administer Apomorphine Challenge (s.c.) S2->S3 S4 Behavioral Observation & Stereotypy Scoring S3->S4 S5 Calculate ED₅₀ S4->S5 F2 24-Hour Interval F1->F2 F3 Administer this compound or Vehicle (s.c.) F2->F3 F4 Pre-treatment Incubation (e.g., 60 min) F3->F4 F5 Test Session (5 min in water) F4->F5 F6 Score Immobility Time F5->F6

Critical Notes on Dosing and Interpretation

  • Dose-Dependent Effects: this compound's effects are dose-sensitive. Low doses (e.g., 0.0625 mg/kg s.c.) decrease locomotor activity via autoreceptor agonism, while it does not induce hyperactivity or stereotypy at higher doses, underscoring its selectivity [2] [3].
  • Catalepsy: A key differentiator from typical antipsychotics like haloperidol is that this compound does not induce catalepsy in rats and mice, suggesting a low potential for extrapyramidal side effects [2].
  • Long-Term Treatment: Repeated administration of this compound (e.g., twice daily for 14 days) can lead to neuroadaptations, such as an increased behavioral response to D-amphetamine, a phenomenon shared with some antidepressant treatments [3].
  • Receptor Interaction Complexity: In drug discrimination studies, the 5-HT1A agonist activity of this compound can generalize to the discriminative stimulus effects of dopamine D2/D3 agonists. Therefore, caution is advised in interpreting its interoceptive cues solely as D2/D3 receptor-mediated effects [4].

References

roxindole receptor binding assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Profile of Roxindole

The table below summarizes the key binding data for this compound at various dopamine receptor subtypes, based on current pharmacological databases.

Receptor Subtype Affinity (pKi) Functional Activity Species Primary Citation
D₃ 8.9 Partial Agonist Human [1]
D₂ Information Missing Partial Agonist (at autoreceptors) Human [2]

Notes on Selectivity and Assay Context: The provided data specifically notes this compound's action as a partial agonist at D₂ autoreceptors [2]. A thorough binding assay should profile this compound against all D₂-like family receptors (D₂, D₃, D₄) for a complete selectivity picture. The search results indicate that a ligand should be at least two orders of magnitude (ΔpKi ≥ 2) more specific for a receptor to be considered subtype-selective [3].

Inferred Experimental Framework

Based on the nature of the data, the original experiments likely followed standard radioligand binding protocols. The methodology below is a reconstruction of the general steps that would be required to generate such data, not a cited protocol.

  • 1. Membrane Preparation: Homogenize brain tissue from the chosen model system (e.g., rat, mouse) or use cell lines expressing cloned human dopamine receptors. Isolate the crude membrane fraction via differential centrifugation.
  • 2. Radioligand Competition Assay:
    • Incubate the membrane preparation with a fixed concentration of a known radiolabeled ligand (e.g., [³H]7-OH-DPAT for D₃ receptors [1]) and varying concentrations of unlabeled this compound.
    • Use a suitable buffer (e.g., Tris or HEPES) and maintain the assay at a physiological temperature (e.g., 37°C) for a duration that allows equilibrium to be reached (e.g., 60 minutes).
  • 3. Separation and Quantification: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound radioligand from the free one. Wash the filters with ice-cold buffer. Quantify the radioactivity trapped on the filters using a scintillation counter.
  • 4. Data Analysis: The data (pKi of 8.9 for D₃) is typically derived from competition experiments. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant [1].

Experimental Workflow and Signaling Pathway

Since specific protocols were not available, the following diagrams outline the general workflow of a radioligand binding assay and the simplified signaling pathways of the D2-like receptors that this compound targets.

Diagram 1: Radioligand Competition Assay Workflow

G A Prepare Receptor Membrane Fraction B Incubate with Fixed Concentration of [³H]Ligand A->B C Add Increasing Concentrations of this compound B->C D Filter to Separate Bound from Free Ligand C->D E Wash Filters with Cold Buffer D->E F Measure Bound Radioactivity (DPM) E->F G Analyze Data: Calculate Ki (Cheng-Prusoff) F->G

Diagram 2: Dopamine D2-like Receptor Signaling Pathways

This chart illustrates the primary signaling pathways modulated by this compound's action on D2-like receptors [3].

G cluster_D2 D₂-like Receptor (D₂, D₃, D₄) This compound This compound D2 D₂-like Receptor (Gi/o-coupled) This compound->D2 AC Adenylyl Cyclase (AC) D2->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channels D2->VGCC Inhibits GIRK GIRK Potassium Channels D2->GIRK Activates cAMP cAMP Production AC->cAMP Decreases

References

Dopamine Autoreceptors: Core Concepts and Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Dopamine D2-autoreceptors are located on the soma, dendrites, and axon terminals of midbrain dopamine neurons. As Gi/o-coupled receptors, their primary function is to provide negative feedback, inhibiting dopamine neuron firing, dopamine synthesis, and dopamine release [1] [2]. Assessing a compound's activity at these receptors typically involves measuring its binding affinity and its functional effects in cellular and systems-level assays.

Because the D2 receptor gene produces two major isoforms through alternative splicing—the short (D2S) and long (D2L) forms—it is important to determine a compound's interaction with both. D2S is considered the primary autoreceptor and has a higher affinity for dopamine than the D2L isoform [1].

The table below summarizes the key targets for profiling a compound's autoreceptor activity.

Target Biological Role Signaling Pathway Assay Readouts

| D2S Autoreceptor | Primary feedback inhibitor; regulates DA neuron excitability and DA release [1]. | Gi/o-coupled; inhibits adenylyl cyclase (AC), reduces cAMP, activates GIRK channels [1] [3]. | - Binding affinity (Ki/IC50)

  • Inhibition of forskolin-induced cAMP production
  • Activation of GIRK currents | | D2L Autoreceptor | Also present on dopamine neurons; specific functional distinctions from D2S are an area of research [1]. | Similar to D2S, but may couple to distinct G-proteins due to 29-amino acid insert in the third intracellular loop [1]. | - Binding affinity (Ki/IC50)
  • Inhibition of AC | | D3 Receptor | Considered a subtype of autoreceptor; highly expressed in limbic areas; genetic deletion leads to hyperactivity [4]. | Gi/o-coupled; inhibits AC [4]. | - Binding affinity (Ki/IC50)
  • Inhibition of AC |

For a visual summary of the signaling pathway, please refer to the diagram below.

G Roxindole This compound D2AR D2 Autoreceptor (Gi/o-coupled) This compound->D2AR Binds G_protein Gαi/o Protein D2AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates DA_Synthesis Dopamine Synthesis PKA->DA_Synthesis Regulates Neuron_Firing Neuron Firing GIRK->Neuron_Firing Hyperpolarizes Inhibits DA_Release Dopamine Release Neuron_Firing->DA_Release Reduces

This diagram illustrates the core signaling pathway of dopamine D2 autoreceptors. Activation by an agonist like this compound triggers Gi/o-protein signaling, leading to inhibition of adenylyl cyclase and a decrease in cAMP production. Concurrently, it activates GIRK potassium channels, resulting in neuronal hyperpolarization and reduced excitability. These molecular events collectively lead to the inhibition of dopamine synthesis and release [1] [3].

Experimental Protocols for Profiling Autoreceptor Activity

The following protocols detail the key experiments for characterizing a compound's activity at dopamine autoreceptors. These are generalized methods; parameters such as cell type, reagent concentrations, and incubation times must be optimized for your specific experimental setup.

Adhering to principles of rigor and reproducibility is critical. This includes performing experiments with appropriate biological and technical replicates, validating all key biological resources (e.g., cell lines, antibodies), and thoroughly documenting all procedures and data analysis methods [5] [6].

Protocol 1: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2S, D2L, and D3 receptors.

Workflow Overview:

G Prep 1. Membrane Preparation (From transfected cells or rat striatal tissue) Incubate 2. Competition Binding (Incuplate with [3H]Spiperone and this compound) Prep->Incubate Filter 3. Separation & Detection (Vacuum filtration to separate bound from free radioligand) Incubate->Filter Analyze 4. Data Analysis (Calculate Ki using Cheng-Prusoff equation) Filter->Analyze

Detailed Steps:

  • Membrane Preparation: Use cell membranes from HEK-293 or CHO cells stably expressing human D2S, D2L, or D3 receptors. Alternatively, prepared membranes from fresh or frozen rat striatal tissue can serve as a native source of D2 receptors [7].
  • Competition Binding: Incubate membrane preparations (50-100 µg protein) with a fixed, saturating concentration of a radiolabeled D2/D3 antagonist (e.g., [3H]Spiperone at ~0.5 nM) and varying concentrations of this compound (e.g., from 10^-12 M to 10^-5 M) in an appropriate binding buffer. Include total binding (no competitor) and nonspecific binding (with 10 µM unlabeled haloperidol) wells. Perform the incubation to equilibrium (e.g., 60-120 minutes at 25-37°C) [7].
  • Separation and Detection: Terminate the reaction by rapid vacuum filtration through glass-fiber filters to separate membrane-bound radioligand from free radioligand. Wash filters with ice-cold buffer, and quantify the trapped radioactivity using a scintillation counter.
  • Data Analysis: Calculate the specific binding for each this compound concentration. Fit the data using a non-linear regression model for a one-site competition curve to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Inhibition Assay

Objective: To assess the functional efficacy of this compound as an agonist at D2-autoreceptors by measuring its inhibition of adenylyl cyclase activity.

Workflow Overview:

G Plate 1. Cell Seeding (Seed D2-expressing cells in assay plate) Stimulate 2. Stimulation (Treat with this compound + Forskolin) Plate->Stimulate Lyse 3. Cell Lysis (Lyse cells and detect cAMP levels) Stimulate->Lyse Calc 4. Calculate Efficacy (% Inhibition vs. Max Agonist) Lyse->Calc

Detailed Steps:

  • Cell Preparation: Seed cells expressing the D2 receptor (e.g., D2S-HEK-293) into a 96-well or 384-well assay plate and culture until ~90% confluent.
  • Stimulation: Pre-treat cells with this compound across a range of concentrations (e.g., 10^-12 M to 10^-5 M) for 15-30 minutes. Then, stimulate cells with a concentration of forskolin (e.g., 10 µM) that robustly elevates intracellular cAMP levels. Incubate for an additional 15-30 minutes at 37°C. Include control wells for basal cAMP (no stimulation), maximal forskolin stimulation (no this compound), and a reference full agonist (e.g., quinpirole).
  • cAMP Detection: Lyse the cells and quantify intracellular cAMP levels using a commercially available cAMP ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit, following the manufacturer's instructions.
  • Data Analysis: Normalize cAMP levels to the forskolin-stimulated control (defined as 0% inhibition) and basal levels. Plot the dose-response curve for this compound and determine its EC50 (concentration for half-maximal inhibition) and Emax (maximal efficacy, reported as % inhibition of forskolin-stimulated cAMP) relative to a full agonist.

Key Considerations for Experimental Design

  • In Vivo Correlates: While cellular assays define mechanism, in vivo behavioral tests are crucial for contextualizing the functional impact of autoreceptor activation. A compound with high autoreceptor agonist efficacy would be expected to reduce locomotor activity in rodents, a classic behavioral correlate of reduced mesolimbic dopamine signaling [1].
  • D3 Receptor Contribution: Given that D3 receptors also function as autoreceptors and share high homology with D2 receptors, it is essential to profile this compound's binding and functional activity at the D3 receptor to fully understand its pharmacological profile [4].

I hope this structured overview provides a solid foundation for your application notes. If you are able to access more specific primary literature on this compound, I can help you integrate that data into these frameworks.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Indole Derivatives: A Method Development Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of chemical compounds in complex mixtures. While specific methods for roxindole were not located in current literature, this guide provides a comprehensive framework for developing HPLC methods for indole-containing compounds, drawing from established protocols for structurally similar substances. The methodology outlined here emphasizes systematic development and validation parameters essential for producing reliable, reproducible results in pharmaceutical analysis and research settings. This guide incorporates principles from analyses of related compounds including oxindole alkaloids, tryptophan metabolites, and other indolic substances to create a foundational approach that can be adapted for this compound analysis [1] [2] [3].

HPLC Method Development Protocol

Developing a robust HPLC method requires careful consideration of multiple chromatographic parameters. The process involves sequential optimization of each parameter to achieve optimal separation, resolution, and detection of target analytes.

Method Scouting and Initial Parameter Selection

Stationary Phase Selection: The choice of column chemistry significantly impacts separation selectivity. For indole compounds, reversed-phase columns are typically employed:

  • C18 columns: Provide excellent retention for most non-polar to moderately polar indole derivatives [4] [5]
  • C8 columns: Offer alternative selectivity for specific separations, particularly useful for compounds with intermediate polarity [2]
  • Specialty columns: Columns with polar-embedded groups or charged surface modifiers can improve peak shape for basic compounds [5]

Mobile Phase Optimization: The mobile phase composition dramatically affects analyte retention and separation:

  • Aqueous component: Typically water or buffer solutions (e.g., formate, acetate, phosphate) with controlled pH [4] [2]
  • Organic modifiers: Acetonitrile is preferred for UV detection due to its low UV cutoff; methanol may also be used [2] [3]
  • pH adjustment: Mobile phase pH should be controlled to suppress ionization of acidic/basic functional groups; pH 3-4 is often optimal for indole compounds [2] [3]
  • Buffer concentration: 10-50 mM concentrations are typical for maintaining stable pH [5]

Table 1: HPLC Method Scouting Parameters for Indole Compound Analysis

Parameter Options for Evaluation Considerations
Column Chemistry C18, C8, phenyl, polar-embedded C18 most common starting point
Mobile Phase pH 2.5, 3.8, 5.0, 7.0 Low pH (2.5-4) often optimal for indoles
Organic Modifier Acetonitrile, methanol, mixtures Acetonitrile provides better efficiency
Gradient Profile Linear, multi-step, isocratic Gradient essential for complex mixtures
Flow Rate 0.8-1.5 mL/min (standard bore) 1.0 mL/min typical starting point
Column Temperature 25°C, 30°C, 40°C Higher temperature reduces backpressure
Detection Method Selection

Detection strategy depends on the analyte properties and required sensitivity:

  • UV-Vis Detection: Most indole compounds contain chromophores suitable for UV detection at 200-280 nm [2] [3]
  • Fluorescence Detection: Native fluorescence of indole ring (excitation ~280 nm, emission ~350 nm) offers enhanced sensitivity and selectivity [2]
  • Mass Spectrometry: HPLC-MS provides superior sensitivity, selectivity, and structural information, ideal for complex matrices [4]
Sample Preparation Techniques

Proper sample preparation is crucial for accurate HPLC analysis:

  • Protein precipitation: For biological samples using organic solvents or acids [3]
  • Liquid-liquid extraction: Utilizing the varying solubility of indole compounds in organic solvents [6]
  • Solid-phase extraction (SPE): Provides efficient cleanup and concentration from complex matrices [4]
  • Centrifugal filtration: Simple and effective for removing particulate matter and macromolecules [2]
  • Derivatization: Chemical modification to enhance detection properties when necessary [6]

Experimental Workflow for HPLC Analysis

The following workflow diagram illustrates the comprehensive process for HPLC method development and analysis:

G Start Start Method Development SamplePrep Sample Preparation • Protein precipitation • Liquid-liquid extraction • Solid-phase extraction • Centrifugal filtration Start->SamplePrep ColumnSelection Column Selection • C18 for most applications • C8 for moderate polarity • Specialty columns for specific needs SamplePrep->ColumnSelection MobilePhase Mobile Phase Optimization • Aqueous buffer (pH 2.5-4) • Organic modifier (ACN/MeOH) • Gradient profile design ColumnSelection->MobilePhase Detection Detection Method • UV (200-280 nm) • Fluorescence (Ex 280/Em 350) • Mass spectrometry MobilePhase->Detection Validation Method Validation • Specificity • Linearity • Accuracy • Precision • LOD/LOQ Detection->Validation Application Sample Analysis • System suitability test • Quality control samples • Data acquisition Validation->Application

Method Validation Parameters

HPLC methods intended for regulatory submission or quality control must undergo comprehensive validation to demonstrate reliability, accuracy, and reproducibility.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity Resolution from known impurities/matrix Resolution ≥ 1.5 between critical pairs
Linearity Minimum of 5 concentrations in range Correlation coefficient r² ≥ 0.999
Accuracy Recovery of spiked samples Mean recovery 98-102%
Precision Repeatability (n=6) and intermediate precision RSD ≤ 1.0% for retention time, RSD ≤ 2.0% for area
Detection Limit (LOD) Signal-to-noise ratio = 3:1 Typically 0.1-1.0 μg/mL depending on detector
Quantitation Limit (LOQ) Signal-to-noise ratio = 10:1 Typically 0.5-5.0 μg/mL with precision RSD ≤ 5%
Robustness Deliberate variations in method parameters Method withstands small variations

Case Examples and Applications

Analysis of Oxindole Alkaloids in Uncaria tomentosa

A validated HPLC method for oxindole alkaloids demonstrates key principles applicable to this compound analysis. The optimized method employed:

  • Sample preparation: Extraction with aqueous ethanol, with noted influence of powder granulometry on extraction efficiency [1]
  • Separation: Baseline resolution of tetracyclic and pentacyclic oxindole alkaloids using organic buffer in mobile phase [1]
  • Quantitation: Mitraphylline as calibration standard for total alkaloid content determination [1]
  • Validation: Excellent linearity (r² ≥ 0.9996), accuracy (≥ 96%), and precision (RSD < 2.4%) [1]
  • Sensitivity: LOD and LOQ for mitraphylline of 0.8 and 2.4 ppm, respectively [1]
Simultaneous Analysis of Multiple Indolic Compounds

Research on bacterial biosynthesis of indole-3-acetic acid provides insights into simultaneous analysis of multiple indole compounds:

  • Sample preparation: Single centrifugal filtration clean-up step using 3-kDa cut-off membrane filters [2]
  • Separation: C8 column with gradient elution using acetic acid buffer (pH 3.8) and acetonitrile/water [2]
  • Detection: Fluorescence detection (λex = 280 nm/λem = 350 nm) [2]
  • Linearity: Excellent linear response across concentration range 0.0625-125 μg/mL for seven indolic compounds [2]
  • Sensitivity: Detection limits below 0.015 μg/mL for all analytes [2]
HPLC-MS for Pharmaceutical Compounds

The development of HPLC-HRMS methods for antipsychotic drugs illustrates advanced techniques applicable to indole analysis:

  • Separation: Reverse-phase chromatography using octadecyl silica column [4]
  • Mobile phase: Formic acid and acetonitrile as mobile phase components [4]
  • Detection: High-resolution mass spectrometry with orbitrap technology (resolving power 60,000) [4]
  • Analysis time: 37-minute run time provided adequate resolution for separation of isomer compounds [4]

Troubleshooting Common Issues

Common chromatographic problems and solutions for indole compound analysis:

Peak Tailing:

  • Cause: Secondary interactions with residual silanols on stationary phase
  • Solution: Use lower pH mobile phase (2-3.5), add competing amines to mobile phase, or use specially end-capped columns [5]

Retention Time Drift:

  • Cause: Inadequate mobile phase pH control or column temperature fluctuations
  • Solution: Use adequate buffering capacity (10-50 mM) and maintain constant column temperature [6]

Poor Resolution:

  • Cause: Inadequate selectivity or efficiency
  • Solution: Optimize mobile phase composition, gradient profile, or change column chemistry [6]

Low Recovery:

  • Cause: Inefficient extraction or adsorption losses
  • Solution: Optimize extraction solvents, add ion-pairing reagents, or use silanized vials [2]

Conclusion

This application note provides a comprehensive framework for developing and validating HPLC methods for indole-containing compounds, with principles directly applicable to this compound analysis. While specific methods for this compound were not identified in the current literature, the protocols for structurally similar compounds provide an excellent foundation for method development. Systematic optimization of sample preparation, chromatographic separation, and detection parameters enables reliable quantification of these compounds in various matrices. The validation parameters outlined ensure methods meet regulatory standards for pharmaceutical analysis and research applications.

References

Roxindole for Prolactinoma: Research Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Roxindole (EMD 49980) is a non-ergot dopamine receptor agonist that was investigated for its potential in treating prolactin-secreting pituitary adenomas (prolactinomas). Its pharmacological profile is complex, characterized by:

  • High Selectivity for Presynaptic D₂-Dopamine Receptors: This is its primary mechanism for inhibiting prolactin secretion [1] [2].
  • Additional Activity on the Serotonin System: It acts as a 5-hydroxytryptamine type 1A (5-HT1A) agonist and has serotonin reuptake inhibitory (SRI) activity [1] [3]. This unique combination may contribute to its effects on psychological parameters.

The following diagram illustrates the primary and secondary molecular mechanisms of action of this compound on a lactotroph cell.

G cluster_cell Lactotroph Cell This compound This compound D2 D₂ Dopamine Receptor This compound->D2 Primary Action Agonism S1A 5-HT1A Serotonin Receptor This compound->S1A Secondary Action Agonism SRI Serotonin Reuptake Inhibition This compound->SRI Secondary Action Inhibition PK Downstream Pathways (Inhibition of cAMP, etc.) D2->PK PRL Prolactin (PRL) Secretion & Synthesis PK->PRL Inhibits S1A->PRL Modulates SRI->PRL Modulates

Summary of Clinical Efficacy and Tolerability Data

The foundational clinical evidence for this compound in prolactinoma treatment comes from a 1994 study by Jaspers et al. [1] [4]. The key findings are summarized in the table below.

Table 1: Clinical Outcomes from a 1994 Study of this compound in Prolactinoma Patients (N=10) [1] [4]

Parameter Baseline After 1 Week After 4 Weeks After 24 Weeks (n=8)
Mean Serum Prolactin 23,000 ± 13,600 mU/l ↓ 37 ± 11% ↓ 49 ± 9% ↓ 65 ± 11%
Prolactin Normalization 0 patients Not reported Not reported 2 patients
Tumor Volume Reduction Not applicable Not reported Not reported 20-25% (in 2 subjects)
Noted Side Effects Transient increase in serum transaminases (1 patient)

Comparative Tolerability: The study noted that tolerance to this compound was superior to bromocriptine in five out of seven patients who had experienced major side effects with bromocriptine. Three of these patients had previously discontinued bromocriptine due to adverse reactions [1]. Four subjects also spontaneously reported an improvement in psychological and physical performance, potentially linked to its serotonergic activity [1].

Proposed Experimental Protocol for In-Vitro Characterization

This protocol outlines a methodology for evaluating the efficacy of this compound on prolactin inhibition in a research setting.

Aims
  • To determine the dose-response relationship of this compound on prolactin secretion.
  • To assess the time-dependent effects of this compound on prolactin suppression.
Materials
  • Test Compound: this compound (prepare a 10 mM stock solution in DMSO, store at -20°C).
  • Cell Model: Primary cultures of human pituitary adenoma cells from surgical resection or a suitable lactotroph-derived cell line (e.g., MMQ cells, which express D2 receptors).
  • Control Compounds: Cabergoline or bromocriptine.
  • Culture Medium: Standard medium (e.g., DMEM) with 10% fetal bovine serum (FBS), Penicillin/Streptomycin. For experiments, use medium with low serum (e.g., 0.5-1% FBS) to reduce background stimulation.
  • Equipment: Cell culture incubator (37°C, 5% CO₂), sterile cell cultureware, micropipettes, centrifuge, prolactin immunoassay kit (e.g., chemiluminometric assay).
Procedure
  • Cell Preparation and Plating:

    • Harvest and plate cells in 24-well plates at a density of 1-5 x 10⁵ cells per well in growth medium.
    • Allow cells to adhere for 24-48 hours until they reach 70-80% confluence.
  • Compound Treatment:

    • Prepare serial dilutions of this compound in treatment medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO at the same concentration as in drug treatments) and a positive control (e.g., 10 nM Cabergoline).
    • Replace the growth medium in each well with the treatment medium containing the respective compounds.
    • For time-course studies, treat cells with a single effective dose (e.g., 100 nM) and collect supernatant at multiple time points (e.g., 6, 24, 48, 72 hours). For dose-response studies, collect supernatant after a single, standardized incubation period (e.g., 48 hours).
  • Sample Collection and Prolactin Measurement:

    • At each time point, carefully collect the cell culture supernatant from each well.
    • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
    • Transfer the clarified supernatant to new tubes and store at -80°C until analysis.
    • Quantify prolactin concentration in the samples using a validated immunoassay, following the manufacturer's instructions.
  • Data Analysis:

    • Express prolactin levels as a percentage of the vehicle control.
    • Generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
    • Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare the efficacy of this compound at different doses and time points against controls.

Research and Development Context

Current Standard of Care and Resistance

Current first-line treatment for prolactinomas involves dopamine agonists like cabergoline, which is highly effective at normalizing prolactin levels and reducing tumor size [5] [6]. Resistance is defined as the failure to achieve normal prolactin levels and a greater than 50% reduction in tumor size after at least 6 months at the maximum tolerated dose [7] [8]. Resistant tumors are often more aggressive macroprolactinomas and may involve reduced expression of D2 receptors, particularly the short isoform (D2S), and alterations in downstream signaling pathways [7] [6].

This compound's Potential Niche

Given its non-ergot structure and different receptor profile, this compound was historically proposed as a potential alternative for patients intolerant to ergot-derived dopamine agonists like bromocriptine [1]. Its serotonergic effects warrant further investigation into whether it offers benefits for specific patient subgroups, particularly those with co-existing depressive symptoms.

Conclusion

This compound represents a historically interesting compound with a dual dopaminergic and serotonergic mechanism. While not part of modern therapeutic arsenals, its profile underscores the potential value of targeting multiple receptor systems. Future drug development may explore this multi-target approach to address the challenge of dopamine agonist resistance. The experimental protocol provided here can serve as a template for characterizing new candidate compounds in this field.

References

Mechanism of Action & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Roxindole (EMD-49980) is characterized as a dopaminergic and serotonergic agent. Its proposed utility in Parkinson's disease stemmed from its action as a presynaptic dopamine D2 autoreceptor agonist [1] [2].

  • Primary Mechanism: As a dopamine D2 autoreceptor agonist, this compound inhibits dopamine synthesis and release. This was intended to reduce excessive dopaminergic activity in early schizophrenia, but in Parkinson's disease, its value was found in its partial agonist activity at postsynaptic receptors [3]. A partial agonist can stimulate underactive dopamine pathways without causing the overstimulation that leads to dyskinesias, a significant side effect of traditional Levodopa therapy.
  • Additional Receptor Activities: this compound has a complex polypharmacology, also acting as a serotonin 5-HT1A receptor agonist and a serotonin reuptake inhibitor [3]. The table below summarizes its key receptor interactions.

Table 1: Documented Receptor Profile and Actions of this compound

Receptor/Target Action Reported Potency/IC50 Functional Consequence
Dopamine D2 Autoreceptor Agonist -- Inhibits dopamine synthesis & release [3]
Dopamine D2 Post-synaptic Partial Agonist -- Stabilizes dopaminergic tone [3]
Serotonin 5-HT1A Agonist -- May contribute to potential antidepressant/anxiolytic effects [3]
Serotonin Transporter (SERT) Inhibitor 1.4 nM [3] Increases synaptic serotonin levels

The following diagram illustrates the proposed neuropharmacological signaling pathways and mechanisms of action of this compound in a dopaminergic neuron.

G cluster_neuron Dopaminergic Neuron This compound This compound Autoreceptor D2 Autoreceptor This compound->Autoreceptor  Agonism Postsynaptic D2 Post-synaptic Receptor This compound->Postsynaptic  Partial Agonism SERT Serotonin Transporter (SERT) This compound->SERT  Inhibition HT1A 5-HT1A Receptor This compound->HT1A  Agonism DA_Synthesis Dopamine Synthesis DA_Release Dopamine Release Autoreceptor->DA_Synthesis Inhibits Autoreceptor->DA_Release Inhibits Synthesis Synthesis Release Release

Preclinical Evidence & Experimental Data

Preclinical studies in rodent models provided the rationale for investigating this compound in Parkinson's disease. Key findings are summarized below.

Table 2: Key Preclinical Findings from Animal Models of Parkinson's Disease

Experimental Model Reported Effect of this compound Suggested Interpretation
Apomorphine-induced climbing (Mice) Inhibition (ED50 = 1.4 mg/kg s.c.) [1] Antagonism of dopamine agonist effects
Apomorphine-induced stereotypy (Rats) Inhibition (ED50 = 0.65 mg/kg s.c.) [1] Antagonism of dopamine agonist effects
Conditioned Avoidance Response (Rats) Inhibition (ED50 = 1.5 mg/kg s.c.) [1] Potential antipsychotic/behavioral effect
Reserpine-induced akinesia (Rats) Reversal of hypomotility [2] Potential antiparkinsonian activity
Haloperidol-induced catalepsy (Rats/Mice) Antagonism; this compound alone did not induce catalepsy [1] [2] Suggests low risk of extrapyramidal side effects
Forced Swimming Test (Rats) Reduced immobility time [2] Potential antidepressant activity

Clinical Application & Protocol

Historical clinical trials explored this compound for treating Parkinson's disease, focusing on its potential to provide symptom control with a reduced risk of dyskinesias.

  • Proposed Indication: Investigationally, this compound was studied for symptomatic control of motor symptoms in Parkinson's disease, potentially as a monotherapy in early stages or as an adjunct to Levodopa to smooth motor fluctuations and lower Levodopa dosage [3] [1].
  • Dosing & Titration: While definitive commercial dosing was never established, an early clinical study reported:
    • Dosage: Treatment with the partial dopamine agonist EMD 49980 (this compound) was initiated at 5 mg/day and gradually increased to a maximum of 15 mg/day over a period of 8 weeks [3].
    • Rationale: This slow titration was likely intended to minimize initial side effects by allowing the nervous system to adapt to the drug's partial agonist activity.

Experimental Protocol for Preclinical Research

For researchers aiming to evaluate the effects of this compound in animal models of Parkinson's, here is a sample protocol based on methodologies from the literature.

1. Animal Model Preparation

  • Model Selection: Utilize the unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model, a standard for assessing antiparkinsonian efficacy and dyskinesia potential [4].
  • Procedure: Anesthetize rats and inject 6-OHDA (e.g., 12 μg in 3 μL of saline with 0.02% ascorbic acid) stereotaxically into the medial forebrain bundle. Allow at least two weeks for full lesion development [4].
  • Validation: Confirm a successful lesion by challenging with a low dose of apomorphine (e.g., 0.05 mg/kg s.c.) and measuring contralateral rotations. Animals exhibiting >200 full turns over 30-40 minutes are considered adequately lesioned.

2. Drug Administration & Testing

  • Test Compound: this compound mesylate. Prepare fresh solutions in sterile saline or another appropriate vehicle.
  • Dosing Regimen: Based on literature, a subcutaneous dose range of 0.5 - 2.0 mg/kg is effective for behavioral tests [1]. Administer 30-60 minutes prior to behavioral assessment.
  • Control Groups: Include sham-lesioned vehicle-treated animals and lesioned vehicle-treated controls for comparison.

3. Key Behavioral Assessments

  • Contralateral Rotation: Quantify full 360° turns contralateral to the lesion for 60-90 minutes post-dosing. Net rotations per minute are a primary indicator of dopaminergic activation [4].
  • Abnormal Involuntary Movements (AIMs): If co-administering with Levodopa, score AIMs (Limb, Axial, Orolingual) using a standardized scale (e.g., from 0-4) every 10-20 minutes to assess dyskinesia potential [4].
  • Catalepsy Test: Assess using the bar test. Record the time the animal remains immobile with forepaws placed on a horizontal bar (e.g., 9 cm high). A duration >60 seconds over multiple trials indicates cataleptic potential, which is undesirable [1] [2].

Research Summary & Limitations

This compound represents an interesting class of dopaminergic agent. Its lack of catalepsy in animal models suggested a potentially superior side-effect profile regarding drug-induced parkinsonism [1] [2]. The convergence of dopaminergic (partial agonist) and serotonergic (5-HT1A agonist, SERT inhibition) activity may underlie the antidepressant and anxiolytic effects observed in early clinical trials [3], which are highly relevant given the high comorbidity of mood disorders in Parkinson's patients.

A significant limitation of the existing data is its historical nature. The most recent studies and trials found in the current search were published in the 1990s, and the drug was never marketed [3]. It remains unclear why development was halted, though modest efficacy in initial targets or the complex pharmacology may have been factors. Modern research could revisit this mechanism with more selective compounds.

References

Comprehensive Research Guide: Roxindole as a Dopamine D2 Receptor Partial Agonist for Neuropsychiatric Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roxindole and Its Pharmacological Profile

This compound (EMD-49980) is a dopaminergic and serotonergic drug initially developed by Merck KGaA for the treatment of schizophrenia. While its antipsychotic efficacy in clinical trials was only modest, researchers unexpectedly discovered that it produced potent and rapid antidepressant and anxiolytic effects, leading to a redirection of its therapeutic focus toward mood disorders [1]. This multifunctional compound represents an important pharmacological tool for understanding dopamine receptor partial agonism and its applications in neuropsychiatric drug discovery. This compound's unique mechanism of action involves balanced activity across multiple neurotransmitter systems, particularly demonstrating preferential actions at dopamine autoreceptors and significant serotonin receptor activity [2] [1].

The therapeutic potential of partial agonists like this compound in neuropsychiatric disorders stems from their ability to function as dopamine system stabilizers. In brain regions with excessive dopamine activity, partial agonists can reduce neurotransmission by competing with the full agonist dopamine. Conversely, in regions with dopamine deficiency, they can provide modest receptor stimulation [3]. This bidirectional modulation capability makes this compound particularly valuable for conditions characterized by dysregulated dopamine pathways, such as schizophrenia, depression, and Parkinson's disease. Additionally, this compound's serotonergic activity, particularly its agonist action at 5-HT1A receptors and serotonin reuptake inhibition, likely contributes to its antidepressant and anxiolytic properties [1].

Receptor Binding Profile and Affinity Characterization

Comprehensive Receptor Binding Affinities

This compound exhibits a complex pharmacological profile with activity across multiple dopamine and serotonin receptor subtypes. Understanding its binding affinities is essential for predicting both therapeutic effects and potential side effects in experimental models and clinical applications.

Table 1: Receptor Binding Affinities (pKi) and Functional Efficacy of this compound

Receptor Type pKi Value Functional Efficacy Emax (% Relative to Full Agonist)
Dopamine hD3 8.93 Partial Agonist 30.0%
Dopamine hD2 (short) 8.55 Weak Partial Agonist 10.5%
Dopamine hD4 8.23 Partial Agonist 35.1%
Serotonin h5-HT1A 9.42 Partial Agonist 59.6%
Serotonin h5-HT1D 7.05 Weak Agonist 13.7%
Serotonin h5-HT1B 6.00 Weak Agonist 27.1%

pKi values represent the negative logarithm of the inhibition constant, with higher values indicating greater affinity. Functional efficacy measurements were obtained using [³⁵S]GTPγS binding assays with dopamine as 100% reference for dopamine receptors and serotonin as 100% reference for serotonin receptors [4].

Key Binding Characteristics and Selectivity

This compound demonstrates exceptional binding affinity for the serotonin 5-HT1A receptor (pKi = 9.42), where it functions as a partial agonist with relatively high intrinsic activity (59.6% of maximal serotonin response) [4]. At dopamine receptors, it shows high affinity for D3 receptors (pKi = 8.93) and exhibits approximately 20-fold greater potency in stimulating G-protein activity at D3 versus D2 or D4 receptors [4]. This D3 preference is particularly noteworthy given the distribution of D3 receptors in limbic areas, potentially contributing to this compound's antidepressant effects with minimal motor side effects.

The compound displays a distinct autoreceptor preference in functional models, showing greater potency at presynaptic versus postsynaptic D2 receptors [2]. This selective autoreceptor activity likely underlies its ability to modulate dopamine synthesis and release without inducing significant motor side effects. Additionally, this compound functions as a serotonin reuptake inhibitor with an IC50 of 1.4 nM, further enhancing its potential antidepressant properties through dual dopaminergic and serotonergic mechanisms [1]. This multifaceted pharmacology positions this compound as a valuable tool for investigating the interplay between dopamine and serotonin systems in neuropsychiatric disorders.

Functional Characterization in Experimental Models

In Vitro Functional Activity

Table 2: Functional Potency (pEC50) in [³⁵S]GTPγS Binding Assays

Receptor Type pEC50 Value Relative Potency vs. D3
hD3 9.23 1.0 (reference)
hD2 (short) 7.88 ~22-fold less potent
hD4 7.69 ~35-fold less potent

pEC50 values represent the negative logarithm of the half-maximal effective concentration, with higher values indicating greater potency [4].

In [³⁵S]GTPγS binding experiments, this compound demonstrates marked functional selectivity for hD3 receptors over hD2 and hD4 receptors, with potency differences exceeding 20-fold [4]. This functional preference is particularly significant as the D3 receptor is primarily localized in limbic brain regions associated with emotion, motivation, and reward processing. The compound's low intrinsic activity at D2 receptors (10.5% of dopamine's maximal effect) contrasts with its moderate efficacy at D3 (30.0%) and D4 (35.1%) receptors, suggesting that its functional effects in vivo will be highly dependent on the receptor composition of specific brain circuits [4].

When compared to other dopamine agonists, this compound exhibits a distinct efficacy profile. For instance, the reference agonist (-)-quinpirole acts as a partial agonist at hD3 and hD4 sites (Emax = 67.4% and 66.3%, respectively) but surpasses the efficacy of dopamine at hD2 receptors (Emax = 132%) [4]. This contrast highlights this compound's unique profile as a low-efficacy agonist at D2 receptors, which may contribute to its favorable neurological side effect profile compared to full agonists or antagonists.

In Vivo Behavioral Pharmacology

In animal models, this compound exhibits a profile distinct from both typical and atypical antipsychotics. It effectively inhibits apomorphine-induced climbing in mice (ED50 = 1.4 mg/kg s.c.) and blocks conditioned avoidance response in rats (ED50 = 1.5 mg/kg s.c.), demonstrating predictive efficacy for antipsychotic activity [2]. Unlike typical antipsychotics such as haloperidol, this compound does not induce catalepsy in rats and mice even at high doses, indicating a low potential for extrapyramidal side effects [2]. This favorable neurological profile represents a significant advantage over conventional D2 antagonists.

In studies comparing this compound to other dopamine autoreceptor agonists like talipexole, this compound demonstrated greater selectivity for autoreceptors. While both compounds decreased spontaneous motility in rats with normosensitive postsynaptic DA receptors (threshold dose: 0.0625 mg/kg s.c. for both), only talipexole re-established normal activity levels in reserpinized rats with hypersensitive postsynaptic receptors [2]. Furthermore, unlike apomorphine, this compound did not induce stereotyped behavior in normal rats, and even when co-administered with the D1 agonist SKF 38393, it failed to provoke stereotypies, whereas talipexole did induce such behaviors [2]. These findings confirm this compound's preferential autoreceptor activity and reduced potential for postsynaptic side effects.

Research Applications and Therapeutic Potential

Schizophrenia and Psychosis

This compound was originally developed as an antipsychotic based on its novel mechanism as a dopamine autoreceptor agonist [1]. This approach aimed to reduce dopamine release in hyperdopaminergic circuits through presynaptic mechanisms rather than postsynaptic receptor blockade. Early open-label clinical studies demonstrated modest antipsychotic efficacy with particular benefits for negative symptoms [1]. Unlike conventional antipsychotics that produce sustained D2 receptor occupancy between 65-80%, this compound's partial agonism allows for dynamic modulation of dopamine signaling without complete receptor blockade [3] [5].

The theoretical rationale for using partial agonists in schizophrenia stems from the recognized imbalance between cortical and subcortical dopamine systems. The revised dopamine hypothesis proposes that mesolimbic hyperactivity contributes to positive symptoms, while mesocortical hypofunction underlies negative symptoms and cognitive impairment [3]. Partial agonists like this compound may function as dopamine system stabilizers by increasing activity in deficient frontal regions while dampening hyperactivity in subcortical areas [3]. This region-dependent modulation represents a potential advantage over pure antagonists that indiscriminately block D2 receptors throughout the brain.

Major Depressive Disorder

Unexpectedly, clinical trials of this compound revealed potent and rapid antidepressant effects, leading to a redirection of its therapeutic focus [1]. Its antidepressant mechanism likely involves multiple complementary pathways: dopamine autoreceptor activation that modulates dopamine release in mood-relevant circuits, 5-HT1A receptor partial agonism that enhances serotonergic transmission, and serotonin reuptake inhibition that increases synaptic serotonin levels [1]. This multimodal approach to depression treatment represents an attractive alternative to conventional antidepressants that typically target single neurotransmitter systems.

In clinical studies, this compound demonstrated significant antidepressant efficacy in patients with major depression [1]. The combination of dopaminergic and serotonergic activities may be particularly beneficial for treatment-resistant depression or for patients who cannot tolerate standard antidepressants. The rapid onset of action observed with this compound is another potentially valuable characteristic, as most conventional antidepressants require several weeks to manifest therapeutic effects.

Parkinson's Disease and Prolactinoma

This compound has been investigated as a therapy for Parkinson's disease based on its dopamine agonist properties [1]. Partial agonists may offer advantages in Parkinson's by providing smoother dopamine receptor stimulation compared to full agonists, potentially reducing motor complications such as dyskinesias. Additionally, the drug's serotonergic component might address non-motor symptoms like depression and anxiety that commonly accompany Parkinson's disease.

In endocrine applications, this compound has shown efficacy in treating prolactinoma through its action on pituitary D2 receptors that regulate prolactin secretion [1]. Dopamine agonists are established first-line treatments for hyperprolactinemia, and this compound's profile as a partial agonist with minimal side effects makes it a promising candidate for patients intolerant of ergot-derived agonists.

Experimental Protocols and Methodologies

Receptor Binding Assays (Competition Binding)

Purpose: To determine the affinity (pKi) of this compound for dopamine and serotonin receptor subtypes.

Materials:

  • Cell membranes expressing recombinant human dopamine (D2S, D3, D4) or serotonin (5-HT1A, 5-HT1B, 5-HT1D) receptors
  • [³H]spiperone (for D2-like receptors) or [³H]8-OH-DPAT (for 5-HT1A receptors) as radioligands
  • This compound test compound in concentration range (typically 10 pM - 100 μM)
  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
  • Filtration apparatus (cell harvester) and glass fiber filters
  • Scintillation counter

Procedure:

  • Prepare membrane suspension in assay buffer (approximately 5-20 μg protein per tube)
  • Add radioligand at approximately Kd concentration (determined in preliminary experiments)
  • Add this compound in increasing concentrations for competition binding
  • Include wells with excess unlabeled ligand (e.g., 10 μM haloperidol) to determine non-specific binding
  • Incubate for 60-90 minutes at room temperature or 37°C to reach equilibrium
  • Terminate reaction by rapid filtration through glass fiber filters
  • Wash filters 3× with ice-cold buffer to remove unbound radioligand
  • Measure filter-bound radioactivity using scintillation counting
  • Analyze data using nonlinear regression to determine IC50 values
  • Calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

Validation Notes: Assays should be performed in triplicate with appropriate controls. The pKi values for this compound should be approximately 8.55 for hD2, 8.93 for hD3, and 9.42 for h5-HT1A receptors [4].

[³⁵S]GTPγS Binding Assay for Functional Efficacy

Purpose: To measure the functional efficacy (Emax) and potency (pEC50) of this compound at G protein-coupled receptors.

Materials:

  • Membranes from CHO cells expressing recombinant human receptors
  • [³⁵S]GTPγS (approximately 0.1-0.2 nM final concentration)
  • GTPγS binding buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
  • GDP (10-100 μM depending on receptor type)
  • This compound test compound in concentration range
  • Dopamine or serotonin (full agonist controls)
  • Filtration apparatus and scintillation counter

Procedure:

  • Pre-incubate membranes (10-20 μg protein) with GDP in assay buffer for 10 minutes at 30°C
  • Add this compound at various concentrations or reference agonist (dopamine/serotonin)
  • Initiate reaction by adding [³⁵S]GTPγS
  • Incubate for 60 minutes at 30°C
  • Terminate reaction by rapid filtration through glass fiber filters
  • Wash filters 3× with ice-cold Tris buffer
  • Measure bound radioactivity by scintillation counting
  • Calculate stimulation as percentage over basal activity (no agonist)
  • Determine Emax relative to full agonist (dopamine = 100% for dopamine receptors)
  • Generate concentration-response curves to calculate pEC50 values

Validation Notes: this compound should exhibit partial agonist activity with Emax values of approximately 10.5% at hD2, 30.0% at hD3, and 59.6% at h5-HT1A receptors relative to full agonists [4].

G Start Start Experimental Protocol Prep Prepare Cell Membranes Expressing Target Receptors Start->Prep PreInc Pre-incubate with GDP (10-100 µM, 10 min at 30°C) Prep->PreInc AddComp Add this compound (Concentration Range) PreInc->AddComp AddRad Add [³⁵S]GTPγS (0.1-0.2 nM) AddComp->AddRad Incubate Incubate 60 min at 30°C AddRad->Incubate Filter Terminate by Filtration Through Glass Fiber Filters Incubate->Filter Wash Wash 3x with Ice-cold Buffer Filter->Wash Count Measure Radioactivity by Scintillation Counting Wash->Count Analyze Analyze Data Calculate Emax and pEC50 Count->Analyze

Figure 1: [³⁵S]GTPγS Binding Assay Workflow for Measuring this compound Functional Activity

Behavioral Assessment in Rodent Models

Catalepsy Test (for EPS Liability):

  • Administer this compound (0.1-10 mg/kg, i.p. or s.c.) to rats or mice
  • At predetermined time points post-administration, place animals' forepaws on a horizontal bar (e.g., 1 cm diameter, 10 cm height)
  • Measure the duration the animal maintains this position (descent latency)
  • Compare to positive control (haloperidol, 1 mg/kg) and vehicle control
  • This compound should not induce significant catalepsy compared to haloperidol [2]

Apomorphine Antagonism Test (for Antipsychotic Potential):

  • Administer this compound (0.1-3 mg/kg, s.c.) to mice or rats
  • After appropriate pretreatment time, administer apomorphine (1-5 mg/kg, s.c.)
  • Assess apomorphine-induced behaviors (climbing in mice, stereotypy in rats)
  • This compound should inhibit these behaviors with ED50 values of approximately 1.4 mg/kg (climbing) and 0.65 mg/kg (stereotypy) [2]

Signaling Pathways and Molecular Mechanisms

This compound's functional effects are mediated through its actions on multiple G protein-coupled receptors, primarily dopamine D2-like receptors (D2, D3, D4) and serotonin 5-HT1A receptors. The complex signaling network affected by this compound contributes to its unique pharmacological profile and potential therapeutic applications.

G Rox This compound D2 D2 Receptor (Pre- & Postsynaptic) Rox->D2 Partial Agonism pKi=8.55, Emax=10.5% D3 D3 Receptor (Primarily Limbic) Rox->D3 Partial Agonism pKi=8.93, Emax=30.0% D4 D4 Receptor (Cortical, Limbic) Rox->D4 Partial Agonism pKi=8.23, Emax=35.1% HT1A 5-HT1A Receptor (Pre- & Postsynaptic) Rox->HT1A Partial Agonism pKi=9.42, Emax=59.6% Gi Gαi/o Protein Activation D2->Gi Primary Pathway GRK GRK2/3-Mediated Phosphorylation D2->GRK Agonist-Dependent Phosphorylation D3->Gi D4->Gi HT1A->Gi AC Inhibition of Adenylyl Cyclase Gi->AC K K+ Channel Activation Gi->K Neuronal Hyperpolarization Ca Ca2+ Channel Inhibition Gi->Ca Reduced Neurotransmitter Release cAMP Decreased cAMP Production AC->cAMP PKA Reduced PKA Activity cAMP->PKA Arr β-Arrestin Recruitment GRK->Arr Receptor Desensitization Akt Akt/GSK3β Pathway Arr->Akt Alternative Signaling

Figure 2: this compound's Major Signaling Pathways and Molecular Mechanisms

The primary signaling pathway for this compound at D2-like receptors involves activation of Gαi/o proteins, leading to inhibition of adenylyl cyclase and reduced cAMP production [6] [7]. This decrease in cAMP levels results in diminished protein kinase A (PKA) activity, altering the phosphorylation state of various downstream effectors. Additionally, Gβγ subunits released during G protein activation can directly modulate ion channels, including potassium channel activation and calcium channel inhibition, which contribute to neuronal hyperpolarization and reduced neurotransmitter release [6].

Beyond canonical G protein signaling, this compound-activated receptors undergo GRK-mediated phosphorylation (primarily by GRK2/3), leading to β-arrestin recruitment and receptor desensitization [8]. Interestingly, β-arrestin can initiate additional signaling cascades, including the Akt/GSK3β pathway, which has been implicated in both antipsychotic and antidepressant mechanisms [8]. This dual signaling capacity—through both G proteins and β-arrestin—may contribute to this compound's unique functional profile and represents a potential mechanism for signaling bias compared to other partial agonists.

Conclusion and Research Applications

This compound represents a pharmacologically distinct compound with balanced activity at dopamine and serotonin receptors. Its profile as a D2/D3 partial agonist with 5-HT1A partial agonism and serotonin reuptake inhibition provides multiple mechanisms for modulating neurotransmission in neuropsychiatric disorders. The experimental protocols outlined in this document provide robust methods for characterizing its receptor interactions and functional effects in both in vitro and in vivo systems.

The potential research applications of this compound include:

  • Investigating the role of dopamine autoreceptors in regulating dopamine system function
  • Studying the interaction between dopaminergic and serotonergic systems in mood and psychosis
  • Exploring the therapeutic potential of partial agonism across different neuropsychiatric conditions
  • Serving as a reference compound for the development of novel multifunctional psychotropic agents

This compound's unique pharmacological profile continues to make it a valuable research tool for understanding neurotransmitter interactions and developing novel therapeutic approaches for complex neuropsychiatric disorders.

References

roxindole metabolic stability problems

Author: Smolecule Technical Support Team. Date: February 2026

Roxindole Metabolic Characteristics

Based on pharmacological studies, the key finding regarding this compound's metabolism is summarized in the table below:

Metabolic Aspect Finding Experimental Context
MAO Enzyme Interaction Failed to serve as a substrate for Monoamine Oxidases (MAO) from mouse, monkey, and human brain in vitro. [1] Comparison with neurotoxin MPTP, which is metabolized by MAO-B to a toxic cation. [1]
Neurotoxic Metabolite Formation No MPTP-like neurotoxic metabolites (specifically ROX+) were detected in vivo. [1] Study in mouse striatum after high subcutaneous doses. [1]

This characteristic is significant because it differentiates this compound from compounds like MPTP and suggests a potentially safer metabolic profile, as it does not lead to the formation of neurotoxic pyridinium metabolites. [1]

General Protocol for Metabolic Stability Assay

Since specific data for this compound is limited, here is a standard high-throughput metabolic stability assay protocol that your lab could adapt to evaluate this compound. This method uses the substrate depletion approach to determine intrinsic clearance (CLint). [2]

G A Pre-incubation B Initiate Reaction (Add NADPH) A->B C Sample at Time Points (T0, T5, T10, T15, T30, T60) B->C D Precipitate Proteins & Centrifuge C->D E UPLC/MS Analysis (Measure % Parent Remaining) D->E F Data Analysis (Calculate t₁/₂ and CLᵢₙₜ) E->F

Objective: To measure the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound using human liver microsomes or specific cytochrome P450 (CYP) isozymes. [2]

Key Materials:

  • Test Compound: this compound (e.g., 10 mM stock in DMSO).
  • Enzyme Source: Human liver microsomes or recombinant CYP supersomes (e.g., CYP3A4).
  • Cofactor: NADPH regenerating system.
  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • Internal Standard: A compound for data normalization (e.g., Albendazole).
  • Equipment: Robotic liquid handling system, thermo-stated incubator, UPLC/MS system. [2]

Methodology Steps:

  • Incubation Setup: Dilute the test compound to 1 µM in the incubation mixture containing microsomes/supersomes in buffer. Perform a pre-incubation for ~5 minutes at 37°C. [2]
  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. [2]
  • Time Point Sampling: Withdraw aliquots from the incubation mixture at predetermined time points (e.g., 0, 5, 10, 15, 30, 60 minutes) and transfer them to a plate containing chilled acetonitrile with internal standard to stop the reaction. [2]
  • Sample Cleanup: Centrifuge the plates to precipitate proteins and obtain a clean supernatant for analysis. [2]
  • UPLC/MS Analysis: Inject the supernatant onto a UPLC/MS system to measure the peak area of the parent compound remaining at each time point relative to time zero. [2]
  • Data Calculation: Plot the natural logarithm of the percent parent remaining versus time. The slope of the linear regression is used to calculate the in vitro t1/2, and subsequently the CLint. [2]

Frequently Asked Questions

  • Does this compound produce neurotoxic metabolites like MPTP? No. Evidence indicates this compound does not serve as a substrate for MAO enzymes, and its potential pyridinium metabolite (ROX+) was not detected in mouse brain after administration. Studies showed no long-term depletion of striatal dopamine, unlike MPTP. [1]

  • What are the known cytochrome P450 (CYP) enzymes involved in this compound's metabolism? The specific CYP enzymes responsible for metabolizing this compound are not identified in the available search results. The general assay protocol above can be applied using individual CYP supersomes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) to identify which isoforms are responsible for its metabolism. [2]

  • What is the clinical and pharmacological profile of this compound? this compound is a dopamine autoreceptor agonist with high affinity for D2 receptors. While initially investigated for psychosis, it demonstrated antidepressant activity with minimal side effects in clinical studies. It also potently inhibits prolactin release and stimulates growth hormone secretion. [3] [4] [5]

References

FAQ: Roxindole Blood-Brain Barrier Penetration

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Is roxindole expected to penetrate the blood-brain barrier? Based on its pharmacological use as an antipsychotic agent, this compound is designed to act on the central nervous system, implying it must cross the BBB [1] [2]. Its molecular structure contains an indole ring system, a common feature in many neuroactive drugs, which often have properties that facilitate BBB passage [1].

Q2: What are the most likely mechanisms for this compound's BBB transport? For a molecule like this compound, the primary mechanisms for crossing the BBB likely involve:

  • Passive Transcellular Diffusion: This is the most common route for small, lipophilic drugs [3] [4] [5]. A drug's ability to use this pathway depends on its physicochemical properties.
  • Interaction with Transporters: It may be a substrate for active influx or efflux transporters. For instance, some indole derivatives and other CNS-active drugs can be substrates for solute carriers (SLCs) or efflux pumps like P-glycoprotein (P-gp) [6] [7].

Experimental Guide for Investigating BBB Penetration

The following workflow outlines the key experiments to quantitatively assess this compound's BBB penetration. You can use the table below to plan and track your experimental parameters.

cluster_in_silico Step 1: In Silico Screening cluster_in_vitro Step 2: In Vitro Models Start Study Objective: Determine this compound BBB Penetration InSilico Predict Physicochemical Properties Start->InSilico Prop1 Molecular Weight (< 500 Da favorable) Prop2 Lipophilicity (Log P) (~2-4 favorable) Prop3 P-gp Substrate Probability InVitro Establish BBB Model InSilico->InVitro Model1 Cell-Based Assays (e.g., PAMPA, hCMEC/D3) Measure Permeability (Pe) Model2 Transporter Studies Inhibit P-gp/BCRP Check for active transport InVivo Step 3: In Vivo Validation (Kp,brain measurement) - Wild-type vs P-gp knockout models InVitro->InVivo

Key Experimental Parameters for BBB Penetration Studies

Parameter Description Ideal Range for CNS Drugs Common Experimental Methods
Permeability (Pe) Rate of compound transfer across the BBB model. High permeability value [3]. PAMPA-BBB; Cell-based models (e.g., hCMEC/D3) [3].
Efflux Ratio Ratio of basolateral-to-apical vs apical-to-basolateral transport. Indicates efflux transporter involvement. < 2 (suggests minimal efflux) [7]. Cell-based models with & without transporter inhibitors (e.g., for P-gp) [7].
Unbound Brain/Plasma Ratio (Kp,uu) Extent of penetration; concentration of free drug in brain vs. plasma. Close to 1 indicates equilibrium of free drug [3]. In vivo microdialysis; Brain homogenate binding assays [3] [7].
Log P Measure of lipophilicity. ~2 to 4 [4] [5]. In silico prediction; Shake-flask method.
Molecular Weight Mass of the molecule. Preferably < 500 Da [4] [5]. In silico prediction.

Troubleshooting Common Experimental Issues

Problem: Low Apparent Permeability in an In Vitro Model

  • Potential Cause 1: Efflux transporter activity. This compound might be a substrate for P-gp or BCRP.
    • Solution: Repeat the permeability assay in the presence of specific transporter inhibitors (e.g., Elacridar for P-gp). A significant increase in permeability confirms efflux [7] [8].
  • Potential Cause 2: Poor passive diffusion due to suboptimal physicochemical properties.
    • Solution: Verify this compound's calculated Log P and topological polar surface area (TPSA). Consider creating a pro-drug analog to improve lipophilicity [4].

Problem: High In Vitro Permeability but Low In Vivo Brain Exposure

  • Potential Cause: High plasma protein binding, which reduces the fraction of free drug available to cross the BBB [3] [5].
    • Solution: Measure the unbound fraction of this compound in plasma using techniques like equilibrium dialysis. Focus on the unbound brain-to-plasma concentration ratio (Kp,uu) for a more accurate assessment of CNS delivery [3].

References

minimizing roxindole side effects in studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Receptor Profile

Roxindole exhibits a complex pharmacological profile, acting as a dopamine autoreceptor agonist and also influencing serotonin systems [1] [2]. The table below details its affinity and efficacy at various human monoamine receptors.

Table 1: Receptor Binding and Functional Activity of this compound [3]

Receptor Type Affinity (pKi) Intrinsic Efficacy (Emax) Functional Role
Dopamine hD3 8.93 (High) 30.0% (Partial Agonist) Primary dopamine receptor action
Dopamine hD2 8.55 (High) 10.5% (Weak Agonist) Preferentially activates autoreceptors
Dopamine hD4 8.23 (High) 35.1% (Partial Agonist) -
Serotonin h5-HT1A 9.42 (Very High) 59.6% (Partial Agonist) Contributes to potential antidepressant effect
Serotonin h5-HT1B 6.00 (Modest) 27.1% (Weak) Likely minimal clinical impact
Serotonin h5-HT1D 7.05 (Moderate) 13.7% (Weak) Likely minimal clinical impact

The following diagram illustrates the primary signaling pathways modulated by this compound and its key neurochemical effects:

G cluster_receptors Primary Molecular Targets cluster_effects Key Neurochemical & Behavioral Effects This compound This compound D3 Dopamine D3 Receptor This compound->D3 D2_Auto Dopamine D2 Autoreceptor This compound->D2_Auto 5-HT1A Serotonin 5-HT1A Receptor This compound->5-HT1A Behavior • Antidepressant Effect • Reduced Locomotor Activity • Antipsychotic Effect (Negative Symptoms) D3->Behavior Neurochem Reduced Dopamine Release and Synthesis D2_Auto->Neurochem 5-HT1A->Behavior Neurochem->Behavior

Clinical Trial Findings and Side Effect Context

Historical clinical trials provide context on this compound's efficacy and the patient populations in which it was tested. These open-label studies noted different outcomes based on diagnosis.

Table 2: Summary of Key Clinical Trial Findings with this compound

Study Population Dosage & Duration Primary Efficacy Findings Noted Tolerability & Side Effect Context

| Schizophrenia (n=20) [4] | Open trial, 28 days | • No effect on positive symptoms. • ~20% reduction in negative symptoms (SANS scale). | No specific side effects reported in abstract. | | Major Depression (n=12) [1] | 15 mg/day, 28 days (open trial) | • 67% response rate (8/12 patients). • 50% remission rate (6/12 patients). • Onset of action within 1-2 weeks. | No specific side effects reported in abstract. |

Preclinical Safety and Toxicity Insights

A key safety concern for compounds with a tetrahydropyridine structure (like the neurotoxin MPTP) is the potential for conversion to a neurotoxic pyridinium metabolite. Research specifically addressed this for this compound.

Table 3: Key Preclinical Safety and Selectivity Experiments

Investigation Focus Experimental Model Key Findings & Conclusions

| MPTP-like Neurotoxicity [5] | • MAO enzymes (mouse, monkey, human) in vitro. • Mouse striatal slices. • Mouse in vivo (95.2 mg/kg s.c.). | • this compound is not a substrate for MAO. • The toxic metabolite ROX+ was not detected in vivo. • No long-term depletion of striatal dopamine. • Conclusion: No MPTP-like neurotoxicity identified. | | Behavioral Selectivity (vs. Talipexole) [2] | • Rat and mouse behavioral models. | • Inhibits apomorphine-induced behaviors (ED~50~ ~1 mg/kg). • Does not induce catalepsy (unlike haloperidol). • Greater selectivity for dopamine autoreceptors over postsynaptic receptors than talipexole. | | Antidepressant-like Profile [6] | • Rat forced swimming test. • Repeated administration (14 days). | • Reduced immobility in forced swim test. • Potentiated D-amphetamine hyperlocomotion after chronic use. • Suggests antidepressant and antiparkinsonian potential without inducing catalepsy. |

Troubleshooting Common Research Scenarios
  • Scenario 1: Differentiating this compound's Effects in Animal Models

    • Challenge: Is the observed behavioral effect (e.g., reduced locomotion) due to dopamine autoreceptor agonism or 5-HT1A receptor activation?
    • Guidance: Utilize selective receptor antagonists in your study design.
    • Protocol: To confirm dopamine D2/D3 autoreceptor-mediated effects, pre-treat animals with a low dose of a selective dopamine antagonist such as haloperidol (0.05-0.1 mg/kg) or raclopride. To isolate the contribution of 5-HT1A receptors, use a selective antagonist like WAY-100,635 (0.1-0.3 mg/kg). A significant attenuation of this compound's effect by a specific antagonist points to the primary receptor pathway involved [3] [2].
  • Scenario 2: Assessing Potential Neurotoxic Metabolites

    • Challenge: Ensuring that in vivo effects are not confused with or compromised by neurotoxicity.
    • Guidance: The available evidence suggests this compound itself is not metabolized into a neurotoxic pyridinium species.
    • Protocol: Based on published data, you can reference that this compound does not serve as a substrate for MAO enzymes and that its potential toxic metabolite (ROX+) was not detected in mouse striatum even after high subcutaneous doses (95.2 mg/kg). Furthermore, no long-term striatal dopamine depletion was observed [5]. This can be cited to justify that neurotoxicity is not a expected confounder in your experiments.
Frequently Asked Questions (FAQs)

Q1: Does this compound have a risk of causing extrapyramidal side effects (EPS) like typical antipsychotics? A1: Preclinical models suggest a low risk. Unlike typical antipsychotics (e.g., haloperidol), this compound did not induce catalepsy in rats and mice. This is consistent with its mechanism as a dopamine autoreceptor agonist, which reduces dopamine synthesis and release rather than potently blocking postsynaptic D2 receptors [2] [6].

Q2: What is the evidence for this compound's antidepressant properties? A2: The evidence includes:

  • Receptor Profile: It has high-affinity partial agonist activity at 5-HT1A receptors and inhibits serotonin reuptake, both mechanisms associated with antidepressant action [3] [1].
  • Behavioral Models: It reduces immobility in the rodent forced swimming test, a common predictor of antidepressant efficacy [6].
  • Clinical Data: An open-label study in major depression showed a rapid onset of action and significant improvement in two-thirds of patients [1].

Q3: Why did this compound show efficacy in depression but not in positive symptoms of schizophrenia? A3: Its preferential agonism at dopamine autoreceptors lowers dopamine output. This mechanism may be useful in conditions where dopamine pathway activity is low (e.g., negative symptoms of depression), but it is not effective in countering the hyperdopaminergia thought to underlie positive symptoms of psychosis (e.g., hallucinations, delusions) [4] [2].

References

Handling and Solubility of Roxindole Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic handling information for Roxindole hydrochloride as provided by a chemical manufacturer [1].

Property Specification / Recommendation
Physical Form Powder [1]
Solubility Soluble to 50 mM in DMSO with gentle warming [1]
Storage Desiccate at -20°C [1]
Stock Solution Stability Prepare fresh solutions the same day. For advance preparation, seal and store below -20°C; generally stable for several months under these conditions [1]
Reconstitution Warm vial to room temperature before opening. If powder is displaced, shake gently to bring it to the bottom of the vial [1]

Suggested Experimental Approach for Stability Testing

Since explicit stability data is unavailable, you can establish the stability profile in your specific experimental conditions. The following workflow outlines a general approach for conducting a solution stability study.

Start Prepare this compound Stock Solution A1 Aliquot into vials Start->A1 A2 Divide into groups for different stress conditions A1->A2 B1 Store at -20°C (Control) A2->B1 B2 Store at 4°C A2->B2 B3 Store at 25°C (Room Temperature) A2->B3 B4 Store at 40°C (Accelerated) A2->B4 C Sample vials at pre-defined time points (e.g., 0, 1, 3, 7, 14, 30 days) B1->C B2->C B3->C B4->C D Analyze samples using HPLC or related technique C->D E Quantify degradation and calculate % remaining D->E F Establish stability profile for your conditions E->F

To implement this workflow, here are key methodological considerations:

  • Analytical Technique: Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) is the standard technique for such analyses [2]. You will need to develop and validate a specific HPLC method for this compound to separate it from its degradation products.
  • Method Development Considerations: If you encounter challenges with your initial RP-HPLC method, such as poor peak shape, consider mobile phase modifications. Adding chaotropic agents, using micellar liquid chromatography, or cyclodextrin-modified systems can help resolve analytical issues [2].
  • Protection from Degradation: Indole derivatives can be susceptible to oxidation. Based on studies with similar compounds like serotonin, the addition of an antioxidant mixture (e.g., containing ascorbic acid and L-cysteine) to the solution can greatly improve stability for long-term analysis [3].

Key Considerations for Your Technical Support Content

Given the lack of specific data, your troubleshooting guides and FAQs should focus on a practical and cautious approach:

  • Emphasis on Fresh Preparation: Strongly recommend preparing fresh stock solutions for daily use whenever possible.
  • Define "In-Use" Stability: If pre-prepared stock solutions are used, your guidelines should define a strict "in-use" stability period (e.g., 24 hours at 4°C) based on internal testing.
  • Stability-Indicating Assay: Clarify that any stated stability is only valid if supported by a stability-indicating method (like a validated HPLC assay) that can detect and quantify degradation products.

References

Troubleshooting Dose-Response Curve Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Here are common challenges researchers face and strategies to address them. The following table summarizes potential issues with data quality and curve fitting.

Challenge Potential Causes Solutions & Troubleshooting Steps

| Shallow or Non-Sigmoidal Curve [1] | • Low potency of compound • Assay signal range too narrow • High non-specific binding | • Verify assay sensitivity with a control compound. • Extend the concentration range tested. • Optimize buffer conditions (e.g., add BSA to reduce binding). | | High Data Variability (Poor Replicate Correlation) [1] | • Technical errors in dilution/dosing • Edge effects in microtiter plates • Inconsistent cell seeding or viability | • Use serial dilution with intermediate mixing. • Include control wells without cells to normalize for background. • Standardize cell culture and seeding protocols. | | Inconsistent Curve Fits | • Insufficient data points around the EC~50~ • Incorrect model selection (e.g., using a 4-parameter model for a biphasic response) [1] | • Include more concentrations in the anticipated potency range. • Inspect data for biphasic trends; consider a more complex model if justified. | | Inaccurate EC~50~/IC~50~ Estimation | • Curve does not reach upper or lower plateau (Emax not defined) [1] | • Ensure the tested concentration range is wide enough to define the top and bottom asymptotes. • Constrain the model parameters if the theoretical min/max are known from controls. | | Compound-Specific Issues (e.g., Solubility, Stability) | • Precipitation at high concentrations • Chemical degradation during assay | • Check for precipitation visually or by light scattering. • Prepare fresh stock solutions and minimize incubation times. |

Experimental Protocol for Robust Dose-Response Assays

This protocol provides a general framework for generating reliable dose-response data, which can be adapted for compounds like Roxindole.

1. Assay Design and Plate Layout

  • Concentration Range: Test a range that is 2-3 logs above and below the anticipated potency. A typical 10-point, 1:3 or 1:4 serial dilution is often sufficient [1].
  • Replicates: Include a minimum of n=3 biological replicates for statistical power. For high-throughput screens, n=2 may be used with additional validation.
  • Controls:
    • Positive Control: A known agonist/antagonist to confirm assay functionality.
    • Negative Control: Vehicle-only treatment (e.g., DMSO) to define the baseline (0%) response.
    • Blank: Wells without cells to define the background signal.

2. Data Normalization and Analysis

  • Normalization: Normalize raw data to the positive and negative controls on each plate to account for inter-plate variability. A typical formula is: % Response = (Raw_Value - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control) * 100
  • Curve Fitting: Fit the normalized data to a standard four-parameter logistic (4PL) model (also known as the Hill equation) [1]: Response = Bottom + (Top - Bottom) / (1 + (EC50 / [Dose])^HillSlope)
    • Bottom: The lower asymptote (efficacy of a negative control).
    • Top: The upper asymptote (maximum efficacy, Emax).
    • EC~50~: The half-maximal effective concentration (potency).
    • HillSlope: The steepness of the curve.

3. Quality Control (QC) Metrics Before interpreting results, ensure your data meets these QC criteria:

  • Z'-factor > 0.5: Indicates a robust assay with a good dynamic range.
  • Coefficient of Variation (CV) < 20% for control wells.
  • R^2^ > 0.90 for the curve fit.

Advanced Method: Multi-Output Gaussian Process (MOGP) for Dose-Response

For complex scenarios or when you want to leverage genomic data, consider advanced machine learning models. A Multi-output Gaussian Process (MOGP) model can simultaneously predict cell viability responses across all dose concentrations, rather than just summarizing with an IC~50~ or EC~50~ [2]. This is particularly useful for:

  • Drug Repositioning: Predicting how a known drug like this compound might work on different cancer types or cell lines.
  • Biomarker Discovery: Identifying genomic features (e.g., gene mutations) that correlate with drug sensitivity [2].
  • Working with Limited Data: MOGP models can improve prediction accuracy by learning correlations between different doses and cell lines [2].

The workflow for implementing this approach is summarized in the following diagram.

MOGP_Workflow Data Input Data: • Genomic Features • Drug Chemistry • Dose-Response Data MOGP MOGP Model Training Data->MOGP Output1 Output 1: Full Dose-Response Curve Prediction MOGP->Output1 Output2 Output 2: Biomarker Discovery (KL-Divergence) MOGP->Output2

Key Takeaways for this compound Research

Since specific data on this compound was not available, here are practical steps you can take:

  • Consult Foundational Literature: Look for primary research papers on this compound's mechanism of action. Its known activity as a dopamine receptor agonist will inform which cellular assays and pathways are most relevant for your dose-response studies.
  • Leverage General Principles: The troubleshooting and protocol guidance above are based on standard pharmacological practices and are fully applicable to investigating this compound.
  • Explore Advanced Models: If standard curve-fitting is inadequate, the MOGP approach represents a modern, powerful alternative for in-depth analysis [2].

References

roxindole selectivity versus other dopamine agonists

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding & Functional Affinity

The core of roxindole's selectivity can be understood through its binding affinity (pKi) and its functional efficacy (Emax) at various receptors.

Table 1: Receptor Affinity and Functional Efficacy of this compound [1] [2]

Receptor Binding Affinity (pKi) Functional Efficacy (Emax, % relative to full agonist)
hD3 8.93 30.0% (Partial Agonist)
hD2 (short) 8.55 10.5% (Weak Agonist)
hD4 (4-repeat) 8.23 35.1% (Partial Agonist)
h5-HT1A 9.42 59.6% (Partial Agonist)
h5-HT1D 7.05 13.7% (Weak Agonist)
h5-HT1B 6.00 27.1% (Weak Agonist)

Note: pKi is the negative logarithm of the inhibition constant; a higher value indicates a stronger binding affinity. Emax is the maximum effect produced by this compound relative to a full agonist (Dopamine or 5-HT).

Table 2: Comparative Functional Potency (pEC50) in [³⁵S]GTPγS Assay [1] [2]

Receptor This compound (pEC50)
hD3 9.23
hD2 7.88
hD4 7.69

Note: pEC50 is the negative logarithm of the half-maximal effective concentration; a higher value indicates greater potency. This compound was >20-fold more potent at activating hD3 than hD2 or hD4 receptors.

Mechanism of Action & Selectivity

This compound's functional profile is complex and extends beyond direct receptor agonism.

  • Dopamine Receptor Actions: It acts as a partial agonist at D3 and D4 receptors, but only as a very weak agonist at D2 receptors. In fact, at the D2 receptor, it can potently block dopamine-stimulated signaling (pKB = 9.05), functioning as a functional antagonist at this site [1] [2]. Its high potency at D3 receptors is a key feature of its selectivity [3].
  • Serotonin Receptor Actions: this compound is a high-affinity, partial agonist at the 5-HT1A receptor [1] [3] [2]. This action is considered a significant contributor to its potential antidepressant properties [1].
  • Additional Mechanisms: It is also known to act as a serotonin reuptake inhibitor (IC50 = 1.4 nM) and has been reported to act as a 5-HT2A receptor antagonist [3].

The following diagram summarizes the primary molecular interactions and downstream signaling pathways of this compound.

Experimental Protocols for Characterization

For researchers aiming to characterize this compound or similar compounds, here are detailed methodologies for key experiments cited in the literature.

1. Radioligand Binding Assay for Receptor Affinity (pKi)

This protocol determines how tightly this compound binds to different dopamine and serotonin receptors [1] [2].

  • Objective: To determine the binding affinity (pKi) of this compound at human cloned dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT1B, 5-HT1D) receptors.
  • Key Materials:
    • Cell membranes expressing recombinant human receptors.
    • Titrated radioligands (e.g., [³H]Spiperone for D2-like receptors).
    • This compound at various concentrations (e.g., 10 pM - 100 µM) to generate a competition curve.
    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Methodology:
    • Incubate membrane preparations with a fixed concentration of the radioligand and increasing concentrations of this compound in a multi-well plate.
    • Perform incubation to equilibrium (e.g., 60-90 minutes at a set temperature like 27°C).
    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) to separate bound from unbound radioligand.
    • Wash filters multiple times with ice-cold buffer.
    • Measure the radioactivity trapped on the filters using a scintillation counter.
    • Analyze data by non-linear regression to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

2. Functional Agonism/Efficacy via [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-proteins by the receptor, indicating whether this compound is an agonist or antagonist [1] [2].

  • Objective: To assess the functional potency (pEC50) and efficacy (Emax) of this compound at activating G-proteins coupled to dopamine and serotonin receptors.
  • Key Materials:
    • Cell membranes expressing the receptor of interest.
    • [³⁵S]GTPγS.
    • This compound and reference agonists (e.g., Dopamine, 5-HT).
    • GDP (included to suppress basal GDP/GTP exchange).
    • Assay buffer.
  • Methodology:
    • Pre-incubate membranes with GDP for 15-20 minutes.
    • Add the reaction mixture containing [³⁵S]GTPγS and various concentrations of this compound or reference agonist.
    • Incubate to allow G-protein activation (e.g., 60 minutes at 30°C).
    • Terminate the reaction by rapid filtration, similar to the binding assay.
    • Quantify bound radioactivity by scintillation counting.
    • Analyze the concentration-response curves to determine the pEC50 and Emax (expressed as a percentage of the maximal response induced by a full agonist).

3. In Vivo Assessment of Neurotoxic Metabolites

This experiment addresses potential safety concerns related to MPTP-like neurotoxicity, which is a critical consideration for drug development [4].

  • Objective: To rule out the formation of MPTP-like neurotoxic metabolites from this compound.
  • Key Materials: Mice or other rodent models, this compound, MPTP (as a positive control), substrates for Monoamine Oxidases (MAO-A and MAO-B).
  • Methodology:
    • In Vitro MAO Substrate Assay: Incubate this compound with MAO enzymes from mouse, monkey, or human brain. Use HPLC or mass spectrometry to detect potential pyridinium metabolites (e.g., ROX+). MPTP should be used as a positive control to generate MPP+.
    • In Vivo Metabolite Detection: Administer high subcutaneous doses of this compound to mice. After sacrifice, analyze striatal tissue for the presence of ROX+ and for long-term depletions of striatal dopamine, comparing results to MPTP-treated animals.
    • Ex Vivo Neurotransmitter Release: In mouse striatal slices, apply ROX+ and measure the release of pre-accumulated ³H-dopamine to assess if it utilizes the dopamine uptake carrier to enter neurons, a key mechanism of MPP+ toxicity.

Frequently Asked Questions (FAQs) for Researchers

Q1: How does this compound's selectivity compare to clinically used dopamine agonists like pramipexole or ropinirole? A1: While non-ergot agonists like pramipexole and ropinirole also have high affinity for D3 receptors, this compound's profile is distinct due to its potent and selective 5-HT1A partial agonism and SERT inhibition [3]. Most clinical dopamine agonists are not primarily known for this strong dual dopaminergic-serotonergic activity.

Q2: In an experiment, this compound shows only weak activation at D2 receptors. Does this mean it is a D2 antagonist? A2: Context is critical. While this compound has very low intrinsic efficacy (Emax ~10%) at D2 receptors, it can act as a functional antagonist in the presence of the full agonist dopamine. It potently blocks dopamine-stimulated [³⁵S]GTPγS binding. Therefore, its action depends on the synaptic environment [1] [2].

Q3: Are there any specific neurotoxicity concerns with this compound's tetrahydropyridine structure, given its similarity to MPTP? A3: Research indicates that this compound does not pose an MPTP-like neurotoxicity risk. Unlike MPTP, it does not serve as a substrate for MAO enzymes, and its putative pyridinium metabolite (ROX+) does not induce dopamine release or deplete striatal dopamine levels in vivo [4].

Q4: What is the primary justification for investigating this compound as an antidepressant despite its development as an antipsychotic? A4: Initial clinical trials found its antipsychotic efficacy to be modest. However, it unexpectedly demonstrated potent and rapid antidepressant and anxiolytic effects. This, combined with its receptor profile (D3 partial agonism and 5-HT1A partial agonism), redirected its therapeutic focus [5] [3].

References

Long-Term Effects & Key Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Based on animal and clinical studies, the table below summarizes the core pharmacological effects of long-term roxindole administration:

Aspect Observed Effect Key Findings
Dopamine D2 Autoreceptors No desensitization Long-term treatment (21 days in rats) did not reduce presynaptic agonist efficacy [1].
Postsynaptic D2 Receptors No behavioral supersensitivity No potentiation of apomorphine-induced stereotypies after 19 days of treatment in rats [1].
Antidepressant Efficacy Potent and rapid Open clinical trials showed significant reduction in depression scores within 1-2 weeks [2] [3].
Mechanism of Action Multimodal Dopamine D2 autoreceptor agonist, serotonin 5-HT1A agonist, and serotonin reuptake inhibitor [2] [3] [4].

Experimental Models & Protocols

For researchers looking to replicate or build upon existing studies, here are the methodologies used in key preclinical investigations:

Experimental Goal Model/Protocol Dosage & Duration
Assess Presynaptic D2 Receptor Sensitivity [1] Gamma-butyrolactone (GBL) model: GBL blocks dopamine synthesis by inhibiting neuronal firing. Measured the ability of this compound to reverse GBL-induced striatal DOPA accumulation. 0.3 or 3 mg/kg per day, intraperitoneal (i.p.), for 21 days in rats.
Assess Postsynaptic D2 Receptor Sensitivity [1] Apomorphine-induced stereotypy: Measured climbing behavior and stereotypies in rats after long-term this compound treatment to detect behavioral supersensitivity. Up to 10 mg/kg per day, i.p., for 19 days in rats.
Co-treatment with Typical Antipsychotic [1] Haloperidol co-treatment & washout: Co-administered this compound with haloperidol, then assessed stereotypies after haloperidol washout. This compound: 10 mg/kg per day, i.p. Haloperidol: 1 mg/kg per day, orally, for a specified period.

Signaling Pathways and Experimental Workflow

To help visualize the key mechanisms and experimental logic described in the literature, the following diagrams were created using Graphviz.

This compound's Primary Neurotransmitter Mechanisms

This diagram illustrates the multimodal mechanism of action of this compound on the dopamine and serotonin systems, which underlies its pharmacological profile.

roxindole_mechanism This compound Mechanisms cluster_dopamine Dopamine System cluster_serotonin Serotonin System This compound This compound D2Auto D2 Autoreceptor (Partial Agonist) This compound->D2Auto D2Post Postsynaptic D2 Receptor (Weak Partial Agonist) This compound->D2Post SERT Serotonin Transporter (SERT) This compound->SERT HT1A 5-HT1A Receptor This compound->HT1A DA_Release Reduced Dopamine Release & Synthesis D2Auto->DA_Release Activates Therapeutic Effect Therapeutic Effect DA_Release->Therapeutic Effect  Proposed Antipsychotic  & Antidepressant 5-HT_Level Increased Synaptic 5-HT Levels SERT->5-HT_Level Inhibits HT1A->5-HT_Level Modulates 5-HT_Level->Therapeutic Effect

Experimental Workflow for Assessing Long-Term D2 Sensitivity

This flowchart outlines the key in vivo experiments used to determine the effects of long-term this compound administration on dopamine D2 receptor sensitivity.

experimental_workflow Long-Term this compound D2 Sensitivity Assay cluster_presynaptic Presynaptic Sensitivity Assay cluster_postsynaptic Postsynaptic Sensitivity Assay Start Long-Term this compound Administration (0.3 - 10 mg/kg, i.p., 19-21 days in rats) Pre1 Inject Gamma-butyrolactone (GBL) (Blocks Dopaminergic Firing) Start->Pre1 Post1 Administer Apomorphine (Direct D2 Agonist) Start->Post1 Pre2 Administer this compound Pre1->Pre2 Pre3 Measure Striatal DOPA Accumulation (Indicator of Synthesis Feedback) Pre2->Pre3 Interpretation Interpretation: No significant change in presynaptic sensitivity or postsynaptic supersensitivity Pre3->Interpretation Post2 Quantify Stereotyped Behaviors (e.g., Climbing, Sniffing, Licking) Post1->Post2 Post2->Interpretation

Troubleshooting & Research Gaps

The search results did not yield specific troubleshooting guides for common laboratory issues with this compound. The following points are inferred from the available data and general research principles:

  • Species and Model Selection: The primary data comes from rat models [1]. Ensure your experimental model (e.g., different rodent species, cell lines) is validated for studying dopamine autoreceptor function.
  • Dosage Considerations: The effective doses in rats ranged from 0.3 to 10 mg/kg [1]. Human clinical trials used a fixed dose of 15 mg per day [3]. Carefully consider dose translation between species.
  • Receptor Binding Specificity: this compound has a complex pharmacological profile [2]. Control experiments are crucial to isolate its D2 autoreceptor effects from its 5-HT1A agonist and SERT inhibitor actions.
  • Limited Data: The available information is from a limited number of studies. Key areas like long-term metabolic effects, detailed pharmacokinetics, and interactions with a wider range of drugs are not well-documented.

References

roxindole versus typical antipsychotics efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Roxindole (EMD-49980) Typical Antipsychotics (e.g., Haloperidol)
Primary Mechanism Dopamine autoreceptor agonist; serotonin reuptake inhibitor; 5-HT1A agonist [1] Antagonist of postsynaptic dopamine D2 receptors [2]
Theoretical Basis Reduce dopamine hyperactivity by inhibiting presynaptic dopamine release [1] Block postsynaptic dopamine signaling in the mesolimbic pathway [2]
Antipsychotic Efficacy Modest efficacy; insufficient for acute schizophrenia [1] [3] Effective for positive symptoms (e.g., hallucinations, delusions) [2]
Key Clinical Findings More potent antidepressant & anxiolytic effects observed [1] [3] Limited efficacy on negative and cognitive symptoms [2]
Notable Side Effects No drug-induced extrapyramidal symptoms (EPS) reported in trials [3] High incidence of EPS, tardive dyskinesia, and prolactin elevation [2]
Development Status Investigational; never marketed [1] Approved and widely used clinically [2]

Detailed Experimental Data and Methodologies

The key differences highlighted above are derived from specific clinical studies and preclinical research.

  • Clinical Trial on this compound's Antipsychotic Efficacy

    • Protocol: An open-label study was conducted with 20 acutely ill patients with schizophrenia (ICD 295.3). They were treated with this compound for four weeks with a dosage increasing up to 3 mg or 9 mg [3].
    • Outcomes: Efficacy was measured using the Brief Psychiatric Rating Scale (BPRS). Only 4 out of 20 patients were classified as "clear responders," and none achieved full remission. The study found a significant reduction only in the "anxiety/depression" and "anergia" subscales, but no clear influence on the subscales for thought disturbance, hostility, and activation—the core symptoms of acute schizophrenia. This led to the conclusion of its only "modest" antipsychotic efficacy [3].
  • Preclinical Pharmacological Profile

    • Methods: Receptor binding assays and functional tests on cloned human receptors were used to characterize this compound's action [1].
    • Findings: this compound was identified as a partial agonist at dopamine D2 and D3 receptors, with a preference for autoreceptors. It also acts as a serotonin reuptake inhibitor (IC50 = 1.4 nM) and an agonist at 5-HT1A receptors. This complex mechanism differentiates it fundamentally from typical antipsychotics [1].

The diagrams below illustrate the distinct mechanisms of action for each drug class.

G cluster_typical Typical Antipsychotics (D2 Antagonists) cluster_this compound This compound (Autoreceptor Agonist) PreNeuron Presynaptic Neuron DA Dopamine PreNeuron->DA Releases PostNeuron Postsynaptic Neuron D2 D2 Receptor DA->D2 Binds D2->PostNeuron Signal Transduction Antagonist Typical Antipsychotic (D2 Antagonist) Antagonist->D2 Blocks PreNeuron_R Presynaptic Neuron AutoR Dopamine D2 Autoreceptor Inhibition Inhibits Dopamine Synthesis & Release AutoR->Inhibition Triggers Agonist This compound (Autoreceptor Agonist) Agonist->AutoR Activates SERT Serotonin Transporter (SERT) Agonist->SERT Inhibits Inhibition->PreNeuron_R Reduces

Interpretation and Research Significance

The data suggests that this compound and typical antipsychotics represent two divergent strategies for modulating the dopamine system.

  • Typical Antipsychotics employ a direct "blockade" strategy at postsynaptic receptors, which is effective for psychosis but frequently causes motor side effects due to excessive blockade in the nigrostriatal pathway [2].
  • This compound represents a "modulatory" strategy. By selectively targeting presynaptic autoreceptors, it aims to dampen the system's overactivity at its source. Its lack of EPS in trials supports the potential of this mechanism to avoid such side effects [3]. Furthermore, its serotonergic activity (5-HT1A agonism and reuptake inhibition) likely underpins the observed antidepressant and anxiolytic effects, positioning it as a potential agent for disorders with mixed psychotic and affective symptoms [1].

References

roxindole antidepressant effect validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Antidepressant Mechanisms of Roxindole

This compound is characterized by a complex, multi-modal pharmacological profile that differentiates it from classical antidepressants. The table below summarizes its key mechanisms of action derived from preclinical and clinical studies.

Mechanism of Action Experimental Evidence / Observed Effect Significance / Proposed Role in Antidepressant Action
Dopamine D2 Autoreceptor Agonism [1] [2] [3] Selectively inhibits apomorphine-induced climbing and stereotyped behaviors; reduces locomotor activity at low doses [2] [3]. Potential to normalize dopaminergic neurotransmission; suggested antidepressant and antiparkinsonian activity without inducing catalepsy [2].
Serotonin (5-HT) Reuptake Inhibition [1] [4] Potentiates head twitches induced by a low dose of L-5-HTP [4]. Similar to the action of SSRIs, increases synaptic availability of serotonin.
5-HT1A Receptor Activity [1] [4] Partly antagonizes the 5-HT1A syndrome evoked by 8-OH-DPAT; induces hypothermia antagonized by pindolol [4]. Agonistic or partial agonistic activity at 5-HT1A receptors may contribute to anxiolytic and antidepressant effects.
5-HT2A Receptor Antagonism [4] Antagonizes hyperthermia induced by fenfluramine or TFMPP at high ambient temperature in rats [4]. May be involved in alleviating anxiety and sleep disturbances, and reducing certain side effects.

This multi-receptor profile may contribute to this compound's potential for a rapid onset of action and a favorable side-effect profile, particularly the absence of extrapyramidal symptoms in animal models [1] [2].

Key Experimental Data and Clinical Findings

The following table summarizes the primary evidence from studies that investigated this compound's antidepressant potential.

Study Type / Model Key Experimental Protocol Main Findings Related to Antidepressant Effect
Open Clinical Trial (Human) [1] 12 in-patients with major depression (DSM-III-R) were treated with 15 mg/day this compound for 28 days. Efficacy was measured via HAMD-17 scale reduction. 66% response rate (8/12 patients); 50% remission rate (6/12 patients, HAMD-17 < 8); Rapid onset: Most responders improved within 1-2 weeks [1].
Forced Swimming Test (Preclinical) [2] Rodents are placed in an inescapable cylinder of water, and immobility time is measured. A reduction in immobility is a predictor of antidepressant activity. This compound reduced immobility time, indicating a behavioral antidepressant-like effect [2].
Repeated Administration Model [2] This compound was administered twice daily for 14 days to rodents. Subsequently, hyperlocomotion in response to D-amphetamine was measured. Like typical antidepressants, repeated this compound increased hyperlocomotion in response to D-amphetamine, suggesting enhanced dopaminergic neurotransmission after chronic use [2].

This compound's Putative Antidepressant Signaling Pathway

The diagram below synthesizes this compound's multi-target mechanism of action based on the experimental data.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Targets This compound This compound DA_AutoR Dopamine D2 Autoreceptor This compound->DA_AutoR Agonist SERT Serotonin Transporter (SERT) This compound->SERT Inhibits HT1A 5-HT1A Receptor This compound->HT1A Agonist/Partial Agonist HT2A 5-HT2A Receptor This compound->HT2A Antagonist Synapse Synaptic Cleft DA_AutoR->Synapse Reduces DA Release SERT->Synapse Increases 5-HT Levels Post_DA Dopamine Receptors Synapse->Post_DA Dopamine (DA) Synapse->HT1A Serotonin (5-HT) Synapse->HT2A Serotonin (5-HT)

Current Status and Comparative Context

It is important to interpret the data on this compound with the understanding of its developmental status.

  • Historical Clinical Data: The primary clinical evidence comes from a small, open-label trial from 1993 [1]. The authors concluded that while results were promising, this compound's efficacy "should be further evaluated by double-blind controlled studies against reference drugs."
  • Absence from Modern Comparisons: Large-scale, contemporary network meta-analyses that compare 21 standard antidepressants for acute treatment of major depression in adults do not list this compound among the studied medications [5]. This suggests it was not developed to the point of becoming a standard, widely available treatment.
  • Novel Mechanism Remains Relevant: While this compound itself may not have been commercialized, its mechanism—targeting both dopamine and serotonin systems—aligns with ongoing research into innovative antidepressants that move beyond pure SSRIs [6].

How to Proceed with Deeper Research

For a comprehensive comparison for drug development professionals, I suggest:

  • Investigate Developmental Status: Search for "this compound" or "EMD 49980" in patent databases, clinical trial registries (like ClinicalTrials.gov), and regulatory agency documents to understand why its development was halted or if it continues in a different form.
  • Explore Related Agents: Research contemporary compounds with similar mechanisms, such as "atypical antipsychotics" with antidepressant properties (e.g., aripiprazole, which is a partial D2 agonist) or newer multi-modal antidepressants (e.g., vortioxetine).

References

roxindole versus SSRI mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below contrasts the core mechanisms of Roxindole and Selective Serotonin Reuptake Inhibitors (SSRIs).

Feature This compound Selective Serotonin Reuptake Inhibitors (SSRIs)
Primary Target Dopamine autoreceptors (as an agonist) [1]; Serotonin Transporter (SERT) (inhibition) [1] Serotonin Transporter (SERT) (primary inhibition) [2] [3] [4]
Key Mechanism Primarily presynaptic dopamine autoreceptor agonism; secondary serotonin reuptake inhibition and 5-HT1A receptor agonism [1] Selective blockade of serotonin reuptake in the synaptic cleft, increasing extracellular serotonin levels [2] [3]
Receptor Profile Dopamine D₂ autoreceptor agonist; 5-HT reuptake inhibitor; 5-HT1A receptor agonist [1] Highly selective for SERT; minimal direct affinity for other neurotransmitter receptors [2]
Theoretical Onset of Action Rapid onset suggested in open-label trial (days to 2 weeks) [1] Delayed onset (3-8 weeks); lag attributed to 5-HT1A autoreceptor-mediated negative feedback [5] [6]
Neurotransmitter Impact Modulates dopamine release via autoreceptors; increases serotonin via reuptake inhibition [1] [6] Primarily increases synaptic serotonin levels; long-term treatment induces adaptive changes in receptor sensitivity and neural plasticity (e.g., increased BDNF) [5] [4]

This compound Clinical Experimental Data

The primary clinical data for this compound's antidepressant effect comes from a single, small-scale, open-label trial conducted in 1993 [1].

  • Experimental Protocol: The study involved 12 in-patients diagnosed with a major depressive episode (DSM-III-R). They were treated with a fixed dosage of 15 mg of this compound per day for 28 days. The primary outcome measure was the change in the 17-item Hamilton Rating Scale for Depression (HAMD-17) total score [1].
  • Key Findings: After 4 weeks of treatment, 8 out of 12 patients (67%) showed a response, defined as a reduction of at least 50% in the HAMD-17 total score. The mean HAMD-17 reduction across all patients was 56%. Half of the patients achieved full remission (HAMD-17 score < 8). The onset of action was noted as remarkably rapid, with most responders improving within the first two weeks [1].
  • Interpretation & Limitations: These results, while promising, are preliminary. The open-label design and lack of a control group mean the findings are susceptible to placebo effects and observer bias. The authors concluded that the efficacy of this compound "should be further evaluated by double-blind controlled studies," but based on the search results, such large-scale confirmatory trials appear to be lacking [1].

Comparative Analysis and Research Implications

  • Mechanistic Distinction: this compound presents a multi-modal mechanism, primarily targeting the dopaminergic system—a pathway implicated in motivation, reward, and anhedonia, which is a core symptom of depression [6]. This contrasts with the primarily serotonergic action of first-line SSRIs.
  • Research Implications: this compound's unique mechanism and preliminary rapid onset data highlight the dopaminergic system as a viable target for antidepressant development [5] [6]. It serves as a proof-of-concept for drugs that move beyond monoamine reuptake inhibition. However, its development status appears to be stalled, likely due to the limited clinical data and the high bar for validating new antidepressant therapies.

Visualizing the Divergent Mechanisms

The diagram below illustrates the distinct mechanisms of action of this compound and SSRIs at a neuronal synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5 5 HT_Vesicles Modulates Release SynapticCleft Synaptic Cleft HT_Vesicles->SynapticCleft 5-HT Release SERT SERT (Serotonin Transporter) DA_AutoR Dopamine Autoreceptor DA_AutoR->5 5-HT1A_AutoR 5-HT1A Autoreceptor 5-HT1A_AutoR->5 5HT_Synthesis 5-HT Synthesis 5HT_Synthesis->5 PostR Postsynaptic Serotonin Receptors Signal_Transduction Downstream Effects PostR->Signal_Transduction SynapticCleft->SERT 5-HT Reuptake SynapticCleft->PostR 5-HT Binding SSRI SSRI SSRI->SERT Inhibits This compound This compound This compound->SERT Inhibits This compound->DA_AutoR Agonist This compound->5-HT1A_AutoR Agonist

The divergent mechanisms of this compound and SSRIs lead to different downstream effects, summarized in the workflow below.

SSRI_Mech SSRI Mechanism SERT Inhibition SSRI_Acute Acute: ↑ Synaptic 5-HT Stimulates 5-HT1A Autoreceptors SSRI_Mech->SSRI_Acute Roxindole_Mech This compound Mechanism DA Autoreceptor Agonism & SERT Inhibition Rox_Acute Acute: Dopamine System Modulation & ↑ Synaptic 5-HT Roxindole_Mech->Rox_Acute SSRI_Chronic Chronic: Autoreceptor Desensitization SSRI_Acute->SSRI_Chronic Negative Feedback SSRI_Adapt Sustained ↑ 5-HT Signaling Neuroadaptive Changes (e.g., BDNF) SSRI_Chronic->SSRI_Adapt Over Weeks SSRI_Outcome Therapeutic Outcome (Delayed Onset) SSRI_Adapt->SSRI_Outcome Rox_Outcome Potential Therapeutic Outcome (Potentially Rapid Onset) Rox_Acute->Rox_Outcome Direct Action

Conclusion

The most critical distinction for researchers is the trade-off between mechanistic novelty and clinical validation. This compound highlights an important, non-SSRI pathway but remains an experimental compound from a regulatory standpoint. Future drug development in this area would require robust, double-blind trials to confirm its efficacy and better characterize its side-effect profile against modern standards.

References

Roxindole's Receptor Affinity and Functional Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for roxindole at recombinant human dopamine receptors, based on receptor binding and [35S]GTPγS functional assays [1] [2].

Receptor Binding Affinity (pKi) Functional Potency (pEC₅₀) Efficacy (Eₘₐ₅, % of Dopamine) Functional Action
Dopamine D2 (short) 8.55 7.88 10.5% Weak Partial Agonist / Antagonist
Dopamine D3 8.93 9.23 30.0% Partial Agonist
Dopamine D4 (4-repeat) 8.23 7.69 35.1% Partial Agonist
  • Highest Potency at D3 Receptors: this compound is over 20 times more potent at activating D3 receptors than D2 or D4 receptors [1] [2].
  • Differential Efficacy: It acts as a weak agonist at D2 receptors but shows more robust partial agonist activity at D3 and D4 receptors [1] [2].
  • D2 Receptor Blockade: this compound potently blocks dopamine-stimulated activity at D2 receptors (pKB = 9.05), indicating strong antagonist potential at this subtype [1].

Experimental Protocol Overview

The data was generated using standard and rigorous molecular pharmacology techniques [1] [2]:

  • Receptor Binding Assays

    • Purpose: To determine the affinity (pKi) of this compound for each receptor.
    • Method: Using cell membranes expressing recombinant human dopamine receptors. The assays measured the ability of this compound to compete with the binding of a known radioactively-labeled antagonist.
  • [35S]GTPγS Binding Assays

    • Purpose: To determine the functional potency (pEC₅₀) and efficacy (Eₘₐ₅) of this compound.
    • Method: Using cell membranes expressing the receptors. When a receptor is activated by an agonist, it stimulates the exchange of GDP for GTP on the G-protein. This assay measures the binding of the non-hydrolyzable GTP analog [35S]GTPγS, which serves as a direct indicator of G-protein activation and receptor functionality.

This compound's Agonist Action at D2-like Receptors

The following diagram illustrates the core concept of differential agonist efficacy revealed by the [35S]GTPγS binding assay for D2-like receptors.

RoxindoleEfficacy This compound This compound Receptor Receptor This compound->Receptor Binds Receptor GProtein GProtein Receptor->GProtein 1. Activates GTPgS GTPgS GProtein->GTPgS 2. Binds [³⁵S]GTPγS Signal Signal GTPgS->Signal 3. Measured Signal Efficacy Key Finding: Effiacy (Emax) is D3 (30.0%) > D4 (35.1%) >> D2 (10.5%)

The diagram above shows the general mechanism for measuring agonist-induced G-protein activation. The key finding is that while this compound binds to all three D2-like receptors, its ability to activate them differs significantly [1].

Research Implications

  • Preferential D3 Activation: Its high potency and selectivity for D3 over D2 receptors suggest that its potential antidepressant properties may be primarily mediated through D3 and/or 5-HT1A receptor activation [1].
  • Complex In Vivo Effects: The combination of D2 antagonism and D3/D4 partial agonism makes this compound's overall effect on the dopaminergic system complex. This is consistent with in vivo rat studies showing that long-term treatment with this compound did not induce desensitization of presynaptic dopamine D2 receptors or behavioral supersensitivity of postsynaptic receptors, which is a common issue with classical antipsychotics [3].
  • Contextual Comparison: The differential action of this compound stands in contrast to the classic dopamine agonist (-)-quinpirole, which, in the same study, acted as a partial agonist at D3 and D4 receptors but showed higher efficacy than dopamine itself at D2 receptors [1].

References

Roxindole vs. MPTP: Neurotoxicity Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Roxindole MPTP / MPP+
MAO Enzyme Interaction Does not serve as a substrate for MAO-B; no toxic pyridinium metabolites detected in vivo [1]. Requires conversion by MAO-B to the toxic metabolite MPP+ [2] [3] [4].
Formation of Toxic Metabolites Its putative metabolite (ROX+) was not detected in mouse striatum after high doses [1]. MPP+ is the actively toxic compound responsible for neuronal death [2] [4].
Uptake into Dopaminergic Neurons ROX+ does not utilize the dopamine transporter (DAT) to enter neurons [1]. MPP+ is actively taken up into dopaminergic neurons via the DAT, leading to its selective accumulation [2] [5].
Effect on Striatal Dopamine No long-term depletion of striatal dopamine observed after multiple treatments [1]. Causes severe and long-lasting depletion of striatal dopamine [1] [2].
Primary Mechanism of Toxicity Lacks a defined neurotoxic mechanism; shows a safe profile in studies. Inhibits mitochondrial Complex I, causing energy failure, oxidative stress, and neuronal death [2] [4] [6].
Overall Neurotoxic Potential Low - No MPTP-like neurotoxicity was observed in experimental models [1]. High - Selectively damages nigrostriatal dopaminergic neurons, modeling Parkinson's disease [2] [3].

Detailed Experimental Evidence and Protocols

This compound: Lack of Neurotoxicity

A 1994 comparative study directly investigated the potential for this compound to form MPTP-like neurotoxic metabolites [1].

  • In Vitro MAO Interaction: Researchers incubated this compound with MAO enzymes from mouse, monkey, and human brain tissues. Unlike MPTP, this compound failed to serve as a substrate for MAO-B, indicating it cannot be metabolized into a toxic pyridinium ion [1].
  • In Vivo Metabolite Detection: Mice were treated with high subcutaneous doses of this compound (95.2 mg/kg). Analysis of their striatal brain tissue found no presence of the putative toxic metabolite ROX+, despite detecting significant concentrations of the parent this compound compound [1].
  • Dopamine Release Assay: In mouse striatal slices, the application of ROX+ did not induce the release of 3H-dopamine. This demonstrates that ROX+ cannot enter dopamine neurons via the dopamine transporter, a critical step in MPP+ toxicity [1].
  • Long-Term Effects: After multiple treatments with this compound, mice showed no long-term depletion of striatal dopamine levels, confirming the absence of persistent neurotoxic damage [1].
MPTP: Established Neurotoxic Mechanism

The neurotoxicity of MPTP is well-established through extensive research [2] [3] [4]. Its mechanism is a multi-step process:

  • MAO-B Activation: After systemic administration, the prodrug MPTP crosses the blood-brain barrier.
  • Metabolic Activation: Within glial cells (astrocytes), MPTP is converted by the enzyme MAO-B to the toxic metabolite, MPP+ [2] [4].
  • Dopaminergic Selectivity: MPP+ is then released from glia and selectively taken up into dopaminergic neurons by the dopamine transporter (DAT), which explains its specific toxicity to these cells [2] [5].
  • Mitochondrial Inhibition: Inside neurons, MPP+ accumulates in mitochondria and inhibits Complex I of the electron transport chain. This leads to a severe depletion of ATP (energy failure) and increased production of reactive oxygen species (oxidative stress) [2] [4].
  • Neuronal Death: The combined effects of energy failure and oxidative stress trigger cascades of neuronal damage and death, culminating in the degeneration of nigrostriatal pathways and dopamine depletion [2].

The following diagram illustrates this key mechanistic difference: this compound does not undergo the toxic activation pathway that makes MPTP so damaging.

G Mechanism: this compound vs MPTP MPTP_entry MPTP (Prodrug) MAO_B MAO-B in Glial Cells MPTP_entry->MAO_B  Metabolized by ROX_entry This compound NoMAO Not a MAO-B Substrate ROX_entry->NoMAO  Resists metabolism by MPPp MPP+ (Toxic Metabolite) MAO_B->MPPp  Converts to DAT_MPPp Dopamine Transporter (Uptake) MPPp->DAT_MPPp  Selectively taken up via ComplexI Inhibits Mitochondrial Complex I DAT_MPPp->ComplexI  Causes energy failure via DAT_ROXp Dopamine Transporter (No Uptake) NoTox No Mitochondrial Inhibition DAT_ROXp->NoTox  Prevents Outcome_MPTP Dopaminergic Neuron Death & Dopamine Depletion ComplexI->Outcome_MPTP  Leads to Outcome_ROX No Long-term Dopamine Depletion NoTox->Outcome_ROX  Results in ROXp ROX+ (Putative Metabolite) NoMAO->ROXp  Minimal/no formation of ROXp->DAT_ROXp  Not taken up via

Key Takeaways for Researchers

  • This compound's Safety Profile: The key reason for this compound's low neurotoxicity is its chemical structure, which prevents it from being activated by MAO-B into a toxic pyridinium ion like MPP+ [1]. This makes it a candidate with a favorable preclinical safety profile for drug development.
  • MPTP as a Model Toxin: MPTP's well-defined mechanism of selective dopaminergic toxicity makes it a valuable tool for modeling Parkinson's disease in animals [2] [7]. Researchers use it to study neurodegenerative pathways and screen potential neuroprotective therapies.

References

roxindole clinical efficacy versus traditional antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Efficacy Profile

The following table compares roxindole with traditional antidepressant classes based on search results.

Feature This compound Traditional Antidepressants (SSRIs/SNRIs)
Primary Mechanism Dopamine D2 autoreceptor agonist; serotonin 5-HT1A receptor agonist; serotonin reuptake inhibitor [1] [2] [3] Primarily Serotonin (SSRI) or Serotonin & Norepinephrine (SNRI) reuptake inhibitors [4] [5]
Key Pharmacological Profile "Selective" dopamine autoreceptor agonist; modulates dopamine release via presynaptic action [1] [3] Enhances monoamine (serotonin, norepinephrine) neurotransmission via reuptake blockade [4] [5]
Theoretical Onset of Action May offer more rapid onset due to direct receptor action, though not conclusively proven [1] [4] Well-documented delayed onset of several weeks [4] [5]
Reported Efficacy Modest antipsychotic efficacy; unexpectedly found to produce potent and rapid antidepressant and anxiolytic effects in clinical trials [1] Established efficacy for major depressive disorder; first-line treatment [6] [5]
Clinical Status Investigational; never marketed [1] [7] Widely marketed and clinically available [6] [7]

Experimental Data and Proposed Workflow

Early clinical and preclinical studies provide insight into this compound's antidepressant potential.

  • Clinical Trial Insights: Early open-label studies in patients with schizophrenia found that this compound's antipsychotic efficacy was only modest. However, it was unexpectedly found to produce potent and rapid antidepressant and anxiolytic effects [1]. This led to its investigation for major depression, with one study noting efficacy comparable to other treatments in this population [1].
  • Preclinical Evidence: In animal models, this compound demonstrated classic antidepressant-like effects, such as reducing immobility time in the forced swimming test—a standard screen for antidepressant activity [2] [3]. Repeated administration also led to behavioral sensitization to D-amphetamine, an effect shared with typical antidepressants [3].

The logical workflow for investigating its antidepressant action, derived from the literature, can be summarized as follows:

Start Administration of this compound A1 Agonism at Dopamine D2 Autoreceptors Start->A1 A2 Inhibition of Serotonin Reuptake (SRI) Start->A2 A3 Agonism at Serotonin 5-HT1A Receptors Start->A3 B1 Modulation of Dopaminergic Neurotransmission A1->B1 B2 Elevation of Synaptic Serotonin Levels A2->B2 A3->B2 C1 Potential Rapid Onset of Action B1->C1 C2 Antidepressant and Anxiolytic Effects (Clinical Observation) B1->C2 B2->C1 B2->C2

Interpretation and Research Significance

This compound represents an innovative mechanism for its time, primarily targeting the dopamine system—a pathway not fully addressed by traditional SSRIs/SNRIs [8].

  • Dopamine-Focused Action: The hypothesis that a dopamine autoreceptor agonist could have antidepressant effects is notable. By modulating dopamine activity, it may address symptoms like anhedonia, apathy, and psychomotor retardation, which are sometimes linked to dopaminergic dysfunction [8].
  • Advantages and Limitations: The theoretical promise of a rapid onset and a different side-effect profile (e.g., reported absence of extrapyramidal side-effects in preclinical models [3]) was significant. However, its development was likely halted due to modest efficacy in primary indications and the complex balance of its multi-receptor actions [1].
  • Modern Context: Research on novel antidepressants has since evolved to target other non-monoamine systems, such as the glutamatergic system (e.g., ketamine) [5]. Nonetheless, this compound remains a historically interesting example of a dopaminergic approach to treating depression.

Summary and Research Implications

This compound is a distinct investigational agent with a multi-receptor profile combining dopamine autoreceptor agonism with serotonin reuptake inhibition and 5-HT1A receptor activation. Its clinical efficacy was observed to be modest for schizophrenia but more promising for depression with potential rapid onset. The key points for researchers are:

  • Key Differentiator: Its primary dopaminergic action contrasts with the serotonergic/noradrenergic focus of most traditional antidepressants.
  • Research Value: It serves as a proof-of-concept for the role of dopamine autoreceptors as a target for antidepressant development.
  • Evidence Status: Available data is primarily from early-phase clinical trials and preclinical studies; comprehensive head-to-head trials against standard antidepressants are lacking.

References

roxindole receptor binding profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Roxindole Receptor Binding Profile

Receptor / Target Affinity (pKi) / Potency (pEC50) Intrinsic Activity (Emax, %) Functional Role
Dopamine D2 pKi: 8.55 (hD2S) [1] Emax: 10.5% (Weak Agonist) [1] Partial Agonist (preferentially at autoreceptors), Antagonist at postsynaptic sites [2] [1]
Dopamine D3 pKi: 8.93 [1]; pEC50: 9.23 [1] Emax: 30.0% (Partial Agonist) [1] Potent Partial Agonist [1]
Dopamine D4 pKi: 8.23 [1] Emax: 35.1% (Partial Agonist) [1] Partial Agonist [1]
Serotonin 5-HT1A pKi: 9.42 [1] Emax: 59.6% (Partial Agonist) [1] Partial Agonist [3] [1]
Serotonin Transporter (SERT) IC50: 1.4 nM [3] Reuptake Inhibitor [3] Serotonin Reuptake Inhibitor [3]
5-HT2A Information Varies -- Reported Antagonist [3]

Experimental Protocols for Key Data

The quantitative data presented originates from rigorous, standard in vitro pharmacological assays:

  • Receptor Binding Affinity (pKi values): These values, which quantify how tightly a drug binds to a receptor, are typically determined through radioligand binding assays. In this method, cell membranes expressing a specific human cloned receptor (e.g., hD2, hD3, h5-HT1A) are incubated with a fixed concentration of a radioactive ligand known to bind the receptor and increasing concentrations of this compound. The pKi is calculated from the concentration of this compound that displaces 50% of the radioactive ligand, providing a measure of its binding affinity [1].
  • Functional Agonist Efficacy (pEC50 & Emax): These parameters are determined using the [35S]GTPγS (Guanosine-5'-O-(3-[35Sthio)triphosphate) binding assay. This functional assay measures the activation of G-proteins by an agonist. The pEC50 represents the potency of this compound (the concentration at which it produces 50% of its maximal effect). The Emax (maximal efficacy) is the maximum response this compound can elicit, expressed as a percentage of the response produced by a full agonist like dopamine or serotonin. This reveals that this compound is a partial agonist at several receptors [1].

Comparative Analysis with Other Agents

This compound's unique profile distinguishes it from other dopaminergic agonists. A multivariate analysis of 14 antiparkinson agents placed this compound in a subcluster with bromocriptine, highlighting its distinct "fingerprint" characterized by high affinity for multiple serotonergic receptors and the hD5 receptor, unlike agents like ropinirole and pramipexole that interact more narrowly with D2, D3, and D4 receptors [4].

Its claimed selectivity for dopamine autoreceptors is a key differentiator. In animal studies, this compound inhibited behaviors induced by the direct postsynaptic agonist apomorphine but did not itself induce stereotyped behaviors, even when co-administered with a D1 agonist. This suggests it acts as an antagonist at postsynaptic D2 receptors while activating presynaptic autoreceptors to reduce dopamine synthesis and release, a profile associated with antipsychotic efficacy without inducing catalepsy [2].

This compound's Primary Neuropharmacological Signaling Pathways

The following diagram maps this compound's primary mechanisms of action on the dopaminergic and serotonergic systems, based on the experimental data cited.

RoxindolePathways cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System This compound This compound D2Auto D2 Autoreceptor (Presynaptic) This compound->D2Auto Agonist D2Post D2 Receptor (Postsynaptic) This compound->D2Post Weak Agonist / Functional Antagonist D3 D3 Receptor This compound->D3 Potent Partial Agonist D4 D4 Receptor This compound->D4 Partial Agonist SERT Serotonin Transporter (SERT) This compound->SERT Inhibition HT1A 5-HT1A Receptor This compound->HT1A Partial Agonist ↓ DA Synthesis &\nRelease ↓ DA Synthesis & Release D2Auto->↓ DA Synthesis &\nRelease ↓ Psychosis ↓ Psychosis D2Post->↓ Psychosis ↑ Synaptic 5-HT ↑ Synaptic 5-HT SERT->↑ Synaptic 5-HT Antidepressant &\nAnxiolytic Effects Antidepressant & Anxiolytic Effects HT1A->Antidepressant &\nAnxiolytic Effects

Research Implications

This compound's multifaceted profile suggests several therapeutic implications:

  • Antidepressant & Anxiolytic Potential: The combination of 5-HT1A partial agonism and serotonin reuptake inhibition is a recognized mechanism for treating depression and anxiety, which aligns with the unexpected but potent antidepressant and anxiolytic effects observed in early clinical trials [3].
  • Antipsychotic Potential without Catalepsy: Its proposed selective action on dopamine autoreceptors, leading to reduced dopamine activity without blocking postsynaptic receptors, is associated with an antipsychotic effect (as seen in conditioned avoidance response tests) without inducing catalepsy, a side effect typical of classical antipsychotics [2].
  • Therapeutic Repurposing: Although initially developed for schizophrenia, its unique mechanism makes it a candidate for other conditions, including Parkinson's disease and prolactinoma [3] [5].

References

roxindole side effect profile versus haloperidol

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison: Roxindole vs. Haloperidol

The table below summarizes the core characteristics and side effect profiles of this compound and Haloperidol based on the search results.

Feature This compound Haloperidol
Drug Class Dopamine D2 autoreceptor agonist; also has 5-HT1A agonistic and serotonin reuptake inhibiting properties [1] [2] First-generation (typical) antipsychotic; potent dopamine D2 receptor antagonist [3] [4]
Primary Indication (Studied/Approved) Investigated for major depression and schizophrenia [1] [2] FDA-approved for schizophrenia and Tourette syndrome [3] [4]
Key Mechanism Preferentially activates presynaptic dopamine autoreceptors, reducing dopamine synthesis and release [2] Blocks postsynaptic D2 receptors in the mesolimbic pathway [4]
Extrapyramidal Symptoms (EPS) Low risk: Did not induce catalepsy in animal models, indicating a low potential for motor side effects [2] High risk: Common, includes acute dystonia, akathisia, parkinsonism, and tardive dyskinesia [3] [4] [5]
Sedation Not a prominent reported effect in studies [1] [2] Common; causes drowsiness and feeling sleepy [3] [5]
Anticholinergic Effects Not reported Common; includes dry mouth, constipation, blurred vision, and urinary retention [4] [5]
Cardiovascular Effects Not specifically reported in available studies Can cause low blood pressure, dizziness, fast or irregular heartbeat [3] [5] [6]
Prolactin Elevation Not expected due to autoreceptor agonist mechanism [2] Common due to blockade of dopamine receptors in the tuberoinfundibular pathway [4]
Evidence Level Preclinical data and early, small open-label clinical trials [1] [2] Extensive clinical use and large-scale trials; well-established safety profile [3] [4] [5]

Experimental Data and Methodologies

The contrasting side effect profiles, particularly regarding motor side effects, are rooted in the distinct mechanisms of action of the two drugs, as revealed by key experimental methodologies.

Behavioral Pharmacology Studies

The fundamental difference in EPS potential was established through standardized animal models.

  • Catalepsy Test in Rats/Mice: This test measures drug-induced muscle stiffness and immobility, a predictor of EPS in humans. Studies showed that Haloperidol potently induces catalepsy, while This compound did not at behaviorally active doses, demonstrating its low EPS liability [2].
  • Apomorphine Antagonism: Apomorphine is a dopamine agonist that induces stereotyped behaviors (like climbing in mice or sniffing/licking in rats) via postsynaptic receptor stimulation. In these studies:
    • Haloperidol effectively blocked apomorphine-induced behaviors, confirming its strong postsynaptic D2 blockade [2].
    • This compound also inhibited these behaviors, but its profile suggested this was primarily via stimulation of presynaptic autoreceptors, which reduces dopamine release and thus counters the effects of apomorphine, without directly blocking postsynaptic receptors [2].
Clinical Trial in Major Depression

An early-phase clinical trial provided initial human data for this compound.

  • Protocol: A 28-day, open-label trial in 12 in-patients with a major depressive episode (DSM-III-R). Patients were treated with a fixed dosage of 15 mg of this compound per day [1].
  • Outcomes: The primary efficacy measure was the reduction in the 17-item Hamilton Depression Rating (HAMD-17) scale. Eight of the twelve patients responded (≥50% reduction in score), with a mean reduction of 56% across all patients. The study reported a remarkably rapid onset of antidepressant action and did not highlight significant side effects, though the sample was small and the study was not blinded or controlled [1].

Mechanism of Action Pathways

The following diagram illustrates the key mechanistic differences in the dopamine synapse that explain the divergent side effect profiles, particularly the risk of Extrapyramidal Symptoms (EPS).

G cluster_halo Haloperidol Mechanism cluster_rox This compound Mechanism DA Dopamine Neuron Post Postsynaptic Neuron DA->Post Dopamine Release AutoR Autoreceptor (D2) AutoR->DA Inhibits Release & Firing PostR Postsynaptic Receptor (D2) Haloperidol Haloperidol , fillcolor= , fillcolor= H H H->AutoR Antagonizes H->PostR Antagonizes H_Effect Clinical Outcome: High EPS Risk This compound This compound R R R->AutoR Agonizes R_Effect Clinical Outcome: Low EPS Risk

This diagram highlights the core difference:

  • Haloperidol's blockade of postsynaptic D2 receptors in the nigrostriatal pathway directly leads to motor side effects (EPS) [4].
  • This compound's action on presynaptic autoreceptors reduces dopamine release and neuronal firing, modulating dopamine activity without directly blocking the postsynaptic signal, thereby conferring a lower risk of EPS [2].

Conclusion for Research and Development

  • Haloperidol is a highly potent antipsychotic but its strong, unselective postsynaptic D2 blockade is a double-edged sword, responsible for a high burden of neurological and other side effects [3] [4].
  • This compound, based on limited data, represents a mechanistically distinct approach. Its dopamine autoreceptor agonist profile is associated with a more favorable neurological side effect profile, particularly a low potential for EPS, while demonstrating preliminary efficacy for conditions like depression [1] [2].

For a modern drug development program, this compound's mechanism remains a compelling avenue for exploring treatments with better tolerability. However, its development would require robust, large-scale clinical trials to fully establish its efficacy and safety profile in humans.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

346.204513457 Da

Monoisotopic Mass

346.204513457 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43227SMS0O

Related CAS

100239-55-2 (x HCl)
108050-82-4 (mono HCL)
119742-13-1 (mesylate)
119742-13-1 (mesylate salt/solvate)

MeSH Pharmacological Classification

Antidepressive Agents

Other CAS

112192-04-8

Wikipedia

Roxindole

Dates

Last modified: 02-18-2024
1: Newman-Tancredi A, Cussac D, Audinot V, Millan MJ. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors. Naunyn Schmiedebergs Arch Pharmacol. 1999 Jun;359(6):447-53. PubMed PMID: 10431754.
2: Maj J, Kolodziejczyk K, Rogóz Z, Skuza G. Roxindole, a potential antidepressant. I. Effect on the dopamine system. J Neural Transm (Vienna). 1996;103(5):627-41. PubMed PMID: 8811507.
3: Seyfried CA, Bartoszyk GD. Sensitivity of dopamine D2 receptors following long-term treatment with roxindole. Eur J Pharmacol. 1994 May 12;257(1-2):67-72. PubMed PMID: 7915991.
4: Gründer G, Wetzel H, Hillert A, Jochum E, Hiemke C, Benkert O. The neuroendocrinological profile of roxindole, a dopamine autoreceptor agonist, in schizophrenic patients. Psychopharmacology (Berl). 1995 Feb;117(4):472-8. PubMed PMID: 7604150.
5: Seyfried CA, Adam G. Studies on the interaction of roxindole with brain monoamine oxidases and dopaminergic neurones in vitro and in vivo. Pharmacol Toxicol. 1994 Jun;74(6):314-20. PubMed PMID: 7937563.
6: Gründer G, Wetzel H, Hammes E, Benkert O. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression. Psychopharmacology (Berl). 1993;111(1):123-6. PubMed PMID: 7870927.
7: Kasper S, Fuger J, Zinner HJ, Bäuml J, Möller HJ. Early clinical results with the neuroleptic roxindole (EMD 49,980) in the treatment of schizophrenia--an open study. Eur Neuropsychopharmacol. 1992 Mar;2(1):91-5. PubMed PMID: 1353388.
8: Maj J, Kołodziejczyk K, Rogóz Z, Skuza G. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system. Pharmacopsychiatry. 1997 Mar;30(2):55-61. PubMed PMID: 9131725.
9: Bartoszyk GD, Harting J, Minck KO. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist. J Pharmacol Exp Ther. 1996 Jan;276(1):41-8. PubMed PMID: 8558454.
10: Csende F. A simple procedure for synthesis of roxindole, a dopamine D2-receptor agonist. Arch Pharm (Weinheim). 2001 Jul;334(7):253-4. PubMed PMID: 11512277.
11: Ninan I, Kulkarni SK. Involvement of dopamine D2 and 5-HT1A receptors in roxindole-induced antinociception. Indian J Exp Biol. 1999 Mar;37(3):234-7. PubMed PMID: 10641151.
12: Wiedemann K, Kellner M. Endocrine characterization of the new dopamine autoreceptor agonist roxindole. Exp Clin Endocrinol. 1994;102(4):284-8. PubMed PMID: 7813599.
13: Wetzel H, Hillert A, Gründer G, Benkert O. Roxindole, a dopamine autoreceptor agonist, in the treatment of positive and negative schizophrenic symptoms. Am J Psychiatry. 1994 Oct;151(10):1499-502. PubMed PMID: 7916543.
14: Lange JH, de Jong JC, Sanders HJ, Visser GM, Kruse CG. A straightforward synthetic approach for roxindole. Bioorg Med Chem Lett. 1999 Apr 5;9(7):1055-6. PubMed PMID: 10230639.
15: Newman-Tancredi A, Cussac D, Audinot V, Nicolas JP, De Ceuninck F, Boutin JA, Millan MJ. Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at subtypes of dopamine D(2)-like receptor and alpha(1)/alpha(2)-adrenoceptor. J Pharmacol Exp Ther. 2002 Nov;303(2):805-14. PubMed PMID: 12388667.
16: Benkert O, Gründer G, Wetzel H. Dopamine autoreceptor agonists in the treatment of schizophrenia and major depression. Pharmacopsychiatry. 1992 Nov;25(6):254-60. Review. PubMed PMID: 1362997.
17: Benkert O, Müller-Siecheneder F, Wetzel H. Dopamine agonists in schizophrenia: a review. Eur Neuropsychopharmacol. 1995;5 Suppl:43-53. Review. PubMed PMID: 8775758.
18: Wetzel H, Benkert O. Dopamine autoreceptor agonists in the treatment of schizophrenic disorders. Prog Neuropsychopharmacol Biol Psychiatry. 1993 Jul;17(4):525-40. Review. PubMed PMID: 8103233.
19: Willner P. The mesolimbic dopamine system as a target for rapid antidepressant action. Int Clin Psychopharmacol. 1997 Jul;12 Suppl 3:S7-14. Review. PubMed PMID: 9347387.
20: Brüss M, Bühlen M, Erdmann J, Göthert M, Bönisch H. Binding properties of the naturally occurring human 5-HT1A receptor variant with the Ile28Val substitution in the extracellular domain. Naunyn Schmiedebergs Arch Pharmacol. 1995 Oct;352(4):455-8. PubMed PMID: 8532077.

Explore Compound Types